Product packaging for DL-Dipalmitoyllecithin(Cat. No.:)

DL-Dipalmitoyllecithin

Cat. No.: B1213665
M. Wt: 735 g/mol
InChI Key: KILNVBDSWZSGLL-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

DL-Dipalmitoyllecithin, also known generically as Dipalmitoylphosphatidylcholine (DPPC), is a synthetic, saturated phospholipid and a fundamental building block in membrane biophysics and pharmaceutical nanotechnology. This compound, with a molecular formula of C40H80NO8P and an average molecular mass of 734.05 g/mol, is characterized by two identical C16 palmitic acid chains, which confer distinct and valuable physical properties to lipid bilayers . Its primary research value lies in its well-defined phase transition behavior, with a gel-to-liquid crystalline phase transition temperature (Tm) of approximately 41°C . This makes it an ideal model membrane lipid for studying the effects of temperature, small molecules, and sterols on bilayer organization, dynamics, and permeability . DPPC is the main lipid component of pulmonary surfactant, where it functions to dramatically reduce surface tension at the air-water interface in the alveoli, preventing collapse during exhalation . Consequently, it and its derivatives have been critical in the development of therapeutic surfactants for treating Respiratory Distress Syndrome (RDS) in newborns . Beyond its physiological role, this compound is extensively used in the formulation of liposomes and other lipid-based drug delivery systems . Its saturated acyl chains provide liposomal bilayers with enhanced rigidity and stability, which is exploited for the controlled encapsulation and release of bioactive compounds, including antioxidant polyphenols like quercetin and rutin, as well as various pharmaceutical agents . Researchers utilize DPPC to create defined liposomal bilayers for probing interactions with optical dyes, ionophores, and other membrane-active molecules, providing insights into localization and perturbation mechanisms . This product is intended for Research Use Only and is not meant for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C40H81NO8P+ B1213665 DL-Dipalmitoyllecithin

Properties

Molecular Formula

C40H81NO8P+

Molecular Weight

735 g/mol

IUPAC Name

2-[2,3-di(hexadecanoyloxy)propoxy-hydroxyphosphoryl]oxyethyl-trimethylazanium

InChI

InChI=1S/C40H80NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-39(42)46-36-38(37-48-50(44,45)47-35-34-41(3,4)5)49-40(43)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h38H,6-37H2,1-5H3/p+1

InChI Key

KILNVBDSWZSGLL-UHFFFAOYSA-O

SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC

Synonyms

1,2 Dihexadecyl sn Glycerophosphocholine
1,2 Dipalmitoyl Glycerophosphocholine
1,2 Dipalmitoylphosphatidylcholine
1,2-Dihexadecyl-sn-Glycerophosphocholine
1,2-Dipalmitoyl-Glycerophosphocholine
1,2-Dipalmitoylphosphatidylcholine
Dipalmitoyl Phosphatidylcholine
Dipalmitoylglycerophosphocholine
Dipalmitoyllecithin
Dipalmitoylphosphatidylcholine
Phosphatidylcholine, Dipalmitoyl

Origin of Product

United States

Molecular Organization and Self Assembly Characteristics of Dl Dipalmitoyllecithin in Aqueous Systems

Structural Basis for DPPC Self-Assembly into Bilayers and Vesicles

The spontaneous organization of DPPC molecules into complex assemblies is a direct consequence of its molecular architecture and the interactions between its constituent parts and the surrounding water molecules.

The structure of DPPC is central to its self-assembly. It consists of a glycerol (B35011) backbone attached to two 16-carbon saturated fatty acid chains (palmitic acid) and a polar phosphatidylcholine headgroup. The absence of double bonds in the acyl chains allows them to be straight and flexible, promoting tight packing through van der Waals interactions. royalsocietypublishing.org This dense packing is a key factor in the formation of stable, ordered bilayer structures. In contrast, lipids with unsaturated chains have kinks that disrupt this tight arrangement. researchgate.netmdpi.com

Hydrogen bonding plays a crucial role in stabilizing the structure of DPPC assemblies at the membrane-water interface. The primary sites for hydrogen bond formation with water are the non-ester phosphate (B84403) oxygens and the carbonyl oxygens of the headgroup. researchgate.net Molecular dynamics simulations have shown that, on average, the non-ester phosphate oxygens form about 4.0 hydrogen bonds with water, while the carbonyl oxygens form about 1.0. researchgate.net

Saturated Acyl Chains and Phosphatidylcholine Headgroup Influence

Thermodynamics of DPPC Bilayer Formation

The formation and phase behavior of DPPC bilayers are governed by thermodynamic principles. The transition of DPPC from a disordered state to an ordered bilayer is an energetically favorable process driven by the hydrophobic effect. The main phase transition from a gel-like state to a liquid-crystalline state is an endothermic process that can be precisely measured.

Differential Scanning Calorimetry (DSC) is a key technique for studying these transitions. For pure DPPC in excess water, the main transition temperature (Tm), where the bilayer shifts from a rigid gel phase to a fluid liquid-crystalline phase, is approximately 41.5°C. mdpi.comnih.gov This transition is associated with a significant enthalpy change (ΔH), which for DPPC is about 8.7 kcal/mol. nih.gov A substantial portion of this enthalpy is attributed to the rotameric disordering of the hydrocarbon chains as they become more mobile in the fluid phase. cmu.edu Another significant contribution comes from the work required to expand the bilayer area against attractive van der Waals forces as the chains become less ordered. cmu.edu

The heat capacity of the system changes dramatically during this transition, as shown in the table below. Below the Tm, DPPC also exhibits a "pre-transition" at a lower temperature (around 35°C), which corresponds to a change from a flat lamellar gel phase (Lβ') to a periodically undulated or "ripple" gel phase (Pβ'). mdpi.comjst.go.jp

Thermodynamic ParameterValueSource
Main Transition Temperature (Tm)41.2 - 41.5 °C mdpi.comnih.gov
Pre-transition Temperature (Tp)~35 °C mdpi.comjst.go.jp
Main Transition Enthalpy (ΔH)8.7 kcal/mol nih.gov

This interactive table summarizes key thermodynamic values for the phase transitions of DPPC bilayers.

Polymorphism and Morphological Transformations of DPPC Assemblies

DPPC bilayers are polymorphic, meaning they can exist in several different physical states, or phases, depending on conditions like temperature and pressure. jst.go.jpmdpi.com These phases are characterized by differences in the packing, tilt, and mobility of the acyl chains.

Under atmospheric pressure and with increasing temperature, a fully hydrated DPPC bilayer typically undergoes three phase transitions: jst.go.jp

Sub-transition (Lc/Lβ'): At the lowest temperatures, after specific annealing treatment, DPPC can exist in a highly ordered crystalline or sub-gel phase (Lc). The sub-transition marks the change to the lamellar gel phase.

Pre-transition (Lβ'/Pβ'): As the temperature rises to around 35°C, the flat lamellar gel phase (Lβ'), where acyl chains are tilted and tightly packed, transforms into the ripple gel phase (Pβ'). jst.go.jp In this phase, the bilayer surface exhibits a periodic, wave-like structure.

Main transition (Pβ'/Lα): At about 41.5°C, the main transition occurs. The ripple phase melts into the liquid-crystalline phase (Lα). In this fluid phase, the acyl chains are disordered and undergo rapid rotational and lateral diffusion, and the long-range order of the lattice is lost. mdpi.com

These different structural arrangements represent distinct morphological states of the DPPC assembly. The ability to transform between these phases is fundamental to the physical properties of DPPC membranes and their function in model systems. jst.go.jpmdpi.com The specific phase present can influence membrane properties such as permeability and elasticity. nih.gov

Biophysical Characteristics of Dl Dipalmitoyllecithin Containing Model Membranes

Thermotropic Phase Behavior of DPPC Bilayers

Dipalmitoylphosphatidylcholine (DPPC) is a key phospholipid component of cellular membranes and is extensively used in model membrane studies due to its well-defined phase behavior. mdpi.comnih.govresearchgate.net The structural arrangement of DPPC bilayers is highly dependent on temperature, exhibiting several distinct phase transitions as thermal energy is increased. researchgate.netjst.go.jp These transitions reflect changes in the ordering and packing of the lipid molecules. nih.gov

Main Phase Transition (Gel to Liquid Crystalline)

The most prominent thermotropic event in fully hydrated DPPC bilayers is the main phase transition, which occurs at approximately 41°C (314 K). nih.govnih.govresearchgate.net This first-order transition involves the transformation from a more ordered gel phase (Pβ') to a more fluid liquid-crystalline phase (Lα). mdpi.comnih.govacs.org

The gel phase is characterized by highly ordered, all-trans acyl chains that are tilted with respect to the bilayer normal. This tilting is a consequence of the relatively large choline (B1196258) headgroup, which necessitates an angled arrangement of the hydrocarbon tails to maintain optimal van der Waals interactions. jst.go.jp In contrast, the liquid-crystalline phase features conformationally disordered acyl chains with a higher population of gauche rotamers, leading to increased lipid mobility and a decrease in bilayer thickness. nih.govnih.gov This transition is associated with a significant enthalpy change. researchgate.net Molecular dynamics simulations reveal that in the liquid-crystalline state, the lipid tails are unhindered and in random motion, leading to an increase in the percentage of gauche conformations and a greater degree of interdigitation between the leaflets. nih.gov

The main phase transition temperature is sensitive to the molecular structure of the lipid. For instance, it decreases with an increase in the size of the lipid headgroup or the degree of unsaturation in the acyl chains, while it increases with the number of hydrocarbon groups per tail. aps.org

Table 1: Main Phase Transition Characteristics of DPPC Bilayers

Parameter Value Reference
Main Transition Temperature (Tm) ~41.5°C nih.gov
Phase Change Gel (Pβ') to Liquid Crystalline (Lα) mdpi.comacs.org
Acyl Chain Conformation in Gel Phase Ordered, all-trans, tilted jst.go.jp
Acyl Chain Conformation in Lα Phase Disordered, increased gauche rotamers nih.govnih.gov

Pre-transition and Sub-transition Phenomena

In addition to the main transition, fully hydrated DPPC bilayers exhibit other, more subtle phase transitions at lower temperatures. mdpi.comjst.go.jp These are the pre-transition and the sub-transition.

The pre-transition occurs at approximately 34-35.8°C and involves the transformation from a lamellar gel phase (Lβ') to a ripple gel phase (Pβ'). researchgate.netacs.orgcore.ac.uk The Lβ' phase is characterized by a flat bilayer structure, while the Pβ' phase exhibits a periodic, wave-like ripple. jst.go.jpmdpi.com This transition is considered to be a transition between two different gel phases and is driven by fluctuations in the molecular packing within the gel state. mdpi.comjst.go.jp The enthalpy change associated with the pre-transition is significantly smaller than that of the main transition. researchgate.netcore.ac.uk

The sub-transition is observed at a lower temperature, around 15-28°C, and represents a transition from a hydrated crystal or subgel phase (Lc) to the lamellar gel (Lβ') phase. mdpi.comresearchgate.netnih.gov The Lc phase is a more ordered, crystalline-like state. mdpi.com The occurrence and characteristics of the sub-transition can be influenced by the thermal history of the sample. jst.go.jp

Table 2: Pre-transition and Sub-transition Temperatures of DPPC

Transition Temperature Range Phase Change Reference
Pre-transition ~34 - 35.8°C Lβ' to Pβ' researchgate.netacs.orgcore.ac.uk
Sub-transition ~15 - 28°C Lc to Lβ' mdpi.comresearchgate.netnih.gov

Influence of Hydration on Phase Transitions

The phase behavior of DPPC bilayers is critically dependent on the level of hydration. nih.govnih.gov In the absence of water, the melting point of crystalline DPPC is around 115°C. nih.gov As water is added, this temperature drastically decreases. nih.gov For fully hydrated bilayers, typically considered to be at water concentrations above 30 wt%, distinct phase transitions are observed. researchgate.net

The main phase transition temperature is particularly sensitive to hydration levels. At very low hydration, the transition temperature increases. bohrium.com Studies have shown that the repeat distances of DPPC bilayers exhibit anomalous swelling around the main phase transition temperature, which is attributed to increased hydration of the lipid headgroups. nih.gov This suggests a strong coupling between water concentration fluctuations and the lateral density fluctuations in the headgroup region during the phase transition. nih.gov The presence of solutes that induce hydration stress can also moderately increase the pre-transition and main transition temperatures. nih.gov

Effect of External Factors (e.g., Pressure, Tension) on Phase Behavior

External factors such as pressure and membrane tension significantly influence the phase transitions of DPPC bilayers.

Pressure: Increasing hydrostatic pressure generally leads to an increase in the phase transition temperatures. mdpi.comnih.gov This is because higher pressure favors more ordered, compact phases. The main, pre-, and sub-transition temperatures all increase linearly with applied pressure. mdpi.com At very high pressures (above ~100 MPa), a pressure-induced interdigitated gel (LβI) phase can form. mdpi.comcore.ac.uk In this phase, the acyl chains of the two leaflets interpenetrate. mdpi.com Molecular dynamics simulations have shown that at 1000 atm, DPPC bilayers form a rippled gel-like phase, and at 2000 atm, a partially interdigitated gel-like phase is observed. researchgate.net

Tension: In contrast to pressure, increasing membrane surface tension decreases the main phase transition temperature. nih.govwashington.edursc.org This effect is on the order of approximately -0.8 to -1.0 K/(mN/m). nih.govwashington.edu The application of tension favors a larger surface area, which is characteristic of the more disordered liquid-crystalline phase. Therefore, less thermal energy is required to induce the transition from the gel to the liquid-crystalline state. nih.gov In mixed lipid systems, tension can also dramatically influence the shape of solid domains and shift fluid-solid transition temperatures. nih.govpnas.org

Table 3: Effects of External Factors on DPPC Main Transition Temperature (Tm)

Factor Effect on Tm Underlying Reason Reference
Pressure Increases Favors ordered, compact phases mdpi.comnih.gov
Tension Decreases Favors larger surface area of the liquid phase nih.govwashington.edursc.org

Lateral Organization and Domain Formation in DPPC Bilayers

Within a bilayer, especially in mixtures with other lipids or molecules, DPPC can exhibit lateral organization, leading to the formation of distinct domains with different physical properties. mdpi.comuu.nlresearchgate.net

Liquid-Ordered (Lo) and Liquid-Disordered (Ld) Phase Coexistence in Mixed Systems

In binary or ternary mixtures containing DPPC, cholesterol, and an unsaturated lipid like 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC), the coexistence of liquid-ordered (Lo) and liquid-disordered (Ld) phases is commonly observed. researchgate.nettau.ac.ilresearchgate.netmdpi.com This phase separation is a key concept in the lipid raft model of biological membranes. nih.govoup.com

The liquid-disordered (Ld) phase is similar to the Lα phase of a pure lipid bilayer. It is characterized by conformationally disordered acyl chains and high lateral mobility of the lipids. mdpi.com In mixtures, this phase is typically enriched in unsaturated lipids like DOPC. tau.ac.il

The liquid-ordered (Lo) phase is an intermediate state between the gel and liquid-crystalline phases. nih.gov In this phase, the acyl chains are highly ordered and extended, similar to the gel phase, but the lipids retain high lateral mobility, similar to the Ld phase. nih.gov The Lo phase is induced by the presence of cholesterol, which packs tightly with the saturated acyl chains of DPPC. nih.govmdpi.com

The coexistence of Lo and Ld domains creates lateral heterogeneity within the membrane. researchgate.net The formation, size, and shape of these domains are dependent on the composition of the mixture and the temperature. researchgate.nettau.ac.il For example, in DOPC/DPPC/Cholesterol mixtures, domains rich in DPPC and cholesterol form the Lo phase, while the surrounding matrix of DOPC forms the Ld phase. tau.ac.il The presence of charged lipids can also influence this phase separation. tau.ac.ilmdpi.com

Nanodomain Formation and Dynamics

The lateral organization of lipids within a membrane is not uniform; instead, they can segregate into distinct domains with varying compositions and physical properties. In DPPC-containing model membranes, the formation of these nanodomains is a well-documented phenomenon, influenced by factors such as the presence of other lipids, cholesterol, and even external molecules like ionic liquids. researchgate.netacs.orgaps.org

Studies have shown that in binary mixtures of DPPC and cholesterol, nanodomains of approximately 10 nanometers, which are gel-like in nature, can form within larger cholesterol-rich domains of about 100 nanometers. aps.org This complex organization arises from cholesterol's dual ability to order the acyl chains of lipids while simultaneously disrupting their tight packing. aps.org Furthermore, neutron scattering data has provided evidence for highly ordered nanodomains within a less ordered environment at high cholesterol concentrations. aps.org

The introduction of other molecules can also drive nanodomain formation. For instance, certain ionic liquids, such as 1-decyl-3-methylimidazolium (B1227720) bromide (DMIM[Br]), have been shown to induce the formation of distinct ionic liquid-poor and ionic liquid-rich nanodomains within DPPC membranes. researchgate.netacs.org This effect is less pronounced with ionic liquids possessing shorter alkyl chains, highlighting the significance of hydrophobic interactions between the lipid tails and the ionic liquid. researchgate.netacs.org

In more complex ternary mixtures, such as those containing DPPC, an unsaturated phospholipid like 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC), and cholesterol, the formation of liquid-ordered (Lo) domains is observed. biorxiv.orgfrontiersin.org The process begins with the clustering of cholesterol, which then recruits other lipids, primarily DPPC, to form these ordered domains. biorxiv.org The dynamics of these domains are crucial, with simulations showing their formation and evolution over microseconds. aps.org The registration, or alignment, of nanodomains across the two leaflets of the bilayer is a significant aspect of their dynamics, with strong correlations observed in lipid chain ordering, suggesting a coupling between the leaflets. frontiersin.org

The size and morphology of these domains are governed by a delicate interplay of factors. Theoretical models suggest that membrane elasticity and chemical interactions between lipids, coupled with a preferred membrane curvature that depends on local lipid composition, dictate the resulting patterns, which can range from stripes to dots. rsc.org The kinetics of domain fusion, influenced by the line tension at the domain boundaries, also plays a role in determining the final domain size. mdpi.com

Membrane Mechanical Properties and Elasticity of DPPC Bilayers

The mechanical properties of lipid bilayers, such as their ability to bend and stretch, are fundamental to their biological function. DPPC bilayers, particularly in their solid-ordered phases (gel and crystalline), are known for their resilience to mechanical stress and tight lipid packing. nih.gov

Bending rigidity (κ) is a measure of the energy required to curve a membrane, while the area compressibility modulus (K_A) reflects the energy needed to change its surface area. These parameters are crucial for understanding how membranes deform and respond to external forces.

For DPPC bilayers, the bending rigidity has been determined using various experimental and computational techniques, yielding a range of values. Molecular dynamics (MD) simulations have reported bending rigidity coefficients for DPPC bilayers to be in the order of 10⁻²⁰ to 10⁻¹⁹ Joules at temperatures around 295 K. nih.govacs.org Experimental methods like flicker noise spectroscopy and atomic force microscopy (AFM) have also been employed, with results showing some variability depending on the specific technique and system (e.g., vesicle vs. supported lipid bilayer). nih.govuniv-rennes1.fr For instance, AFM indentation on DPPC liposomes at 20°C yielded a much higher Young's modulus compared to fluid-phase DOPC membranes, indicating the significantly stiffer nature of gel-phase DPPC. univ-rennes1.fr

The area compressibility of DPPC bilayers has also been investigated. MD simulations have provided values around 0.21–0.23 N/m, while experimental techniques like micropipette aspiration and neutron spin echo spectroscopy have reported values in a similar range and up to 0.56 N/m, respectively. nih.gov The presence of other molecules, such as cholesterol, can significantly modulate these mechanical properties. Cholesterol is known to increase the stiffness of DPPC bilayers, leading to an increase in the area compressibility modulus. core.ac.uk

Table 1: Mechanical Properties of DPPC Bilayers

PropertyValueMethodTemperatureReference
Bending Rigidity (κ)4.28 × 10⁻²⁰ JMD Simulation295 K nih.gov
Bending Rigidity (κ)(5.0 ± 3.3) × 10⁻²⁰ JFlicker Noise Spectroscopy (AVB)295 K nih.gov
Bending Rigidity (κ)(5.3 ± 3.0) × 10⁻²⁰ JFlicker Noise Spectroscopy (Statistical)295 K nih.gov
Bending Rigidity (κ)2.03 × 10⁻¹⁹ JAFM (Supported Bilayer)293 K nih.gov
Young's Modulus (E)116 ± 45 MPaAFM (Liposome)20 °C univ-rennes1.fr
Area Compressibility (K_A)0.21–0.23 N/mMD SimulationNot specified nih.gov
Area Compressibility (K_A)0.23 N/mMicropipette AspirationNot specified nih.gov
Area Compressibility (K_A)0.56 N/mNeutron Spin Echo Spectroscopy320 K nih.gov

The thermal energy of the surrounding environment causes lipid membranes to exhibit spontaneous shape fluctuations, often referred to as "flickering." The analysis of these fluctuations provides a powerful, non-invasive method to determine the mechanical properties of the membrane, such as its bending rigidity.

Flicker noise spectroscopy is a key technique used to study these fluctuations in giant unilamellar vesicles (GUVs). nih.govacs.orgpnas.org By capturing time-lapsed images of a fluctuating vesicle and analyzing the correlations in its shape over time, researchers can extract the membrane's fluctuation spectrum. nih.govacs.org This spectrum is then fitted to theoretical models of membrane elasticity to calculate the bending rigidity coefficient. nih.govacs.org

These analyses have revealed that the dynamics of bending fluctuations in highly curved membranes can be dominated by viscous dissipation within the membrane itself, rather than just the surrounding fluid. pnas.org This highlights the importance of membrane viscosity in the remodeling of cellular structures. pnas.org Studies on DPPC:cholesterol mixtures have shown that these membranes behave as Newtonian fluids, and their curvature fluctuations relax more slowly compared to more fluid membranes like those made of SOPC, indicating a significantly higher membrane viscosity. pnas.org

The analysis of shape fluctuations has also been applied to compare the effects of different molecules on membrane mechanics. For instance, the insertion of certain peptides has been shown to decrease the bending stiffness of the membrane. researchgate.net

Bending Rigidity and Area Compressibility

Membrane Fluidity and Permeability Characteristics of DPPC Systems

Membrane fluidity refers to the viscosity of the lipid bilayer, which affects the rotational and lateral movement of lipids and embedded proteins. Permeability, on the other hand, describes the rate at which molecules can pass through the membrane. Both are critical properties that are highly dependent on the composition and phase state of the lipid bilayer.

DPPC, being a saturated phospholipid, forms relatively rigid membranes, especially below its main phase transition temperature of approximately 41°C. univ-rennes1.frcentraliens-lyon.net Above this temperature, the membrane transitions from a gel phase to a more fluid liquid-crystalline phase. biorxiv.orgconicet.gov.ar The presence of other molecules can significantly alter this fluidity. For example, cholesterol is known to have a dual effect: it decreases the fluidity of DPPC membranes above the phase transition temperature (ordering effect) and increases it below (disordering effect). centraliens-lyon.netbiorxiv.org The incorporation of unsaturated fatty acids like docosahexaenoic acid (DHA) also increases the fluidity of DPPC membranes. conicet.gov.ar

The permeability of DPPC membranes is closely linked to their fluidity and packing. In the gel phase, the tight packing of lipids results in low permeability. However, permeability can be drastically enhanced at the phase transition temperature. researchgate.net The incorporation of molecules that disrupt the lipid packing can increase permeability. For instance, the presence of lysolecithin can form channels within the DPPC bilayer, leading to rapid ion permeation, particularly below the phase transition temperature where phase separation occurs. nih.gov Cholesterol, up to a certain concentration, can also increase the temperature-dependent permeability of glucose through DPPC bilayers. researchgate.net

Table 2: Factors Influencing DPPC Membrane Fluidity and Permeability

FactorEffect on FluidityEffect on PermeabilityReference
Increasing Temperature (above Tm)IncreasesIncreases biorxiv.orgconicet.gov.ar
Cholesterol (above Tm)Decreases (ordering effect)Modulates (can increase for some solutes) centraliens-lyon.netbiorxiv.orgresearchgate.net
Cholesterol (below Tm)Increases (disordering effect)Modulates biorxiv.org
Unsaturated Fatty Acids (e.g., DHA)IncreasesIncreases conicet.gov.ar
Lysolecithin-Increases (forms channels) nih.gov

Biological Roles and Molecular Mechanisms of Dl Dipalmitoyllecithin

Mechanistic Contributions to Pulmonary Surfactant Function

The function of pulmonary surfactant is intrinsically linked to the molecular behavior of DPPC at the air-liquid interface within the alveoli. Its contributions are multifaceted, ranging from profound surface tension reduction to dynamic interactions with specific proteins that ensure the stability and efficiency of the respiratory cycle.

Pulmonary surfactant's primary role is to lower the surface tension at the air-water interface of the alveoli. wikipedia.org DPPC is the principal molecule responsible for this potent surface tension-lowering capability. physiology.org As an amphipathic molecule, DPPC possesses a hydrophilic phosphatidylcholine head group and two hydrophobic palmitic acid tails. wikipedia.org This structure allows it to adsorb to the air-water interface, with the hydrophilic heads oriented towards the aqueous phase and the hydrophobic tails facing the air. wikipedia.org

This orientation forms a surface film, or monolayer, that disrupts the cohesive forces between water molecules. wikipedia.org The tight packing of DPPC molecules, due to its saturated acyl chains, allows the monolayer to withstand high surface pressures during compression. insajournal.in Upon dynamic compression, which occurs during exhalation, a film composed purely of DPPC can lower the surface tension to nearly 0 mN/m. physiology.orggoogle.com This dramatic reduction in surface tension is critical for preventing the collapse of the alveoli at the end of expiration. ucsb.edu

The reduction of surface tension by the DPPC-enriched monolayer is fundamental to maintaining alveolar stability and pulmonary compliance. wikipedia.orgphysiology.org According to the Young-Laplace equation, the pressure required to keep a spherical alveolus open is directly proportional to the surface tension and inversely proportional to the radius (P = 2γ/r). wikipedia.org Without surfactant, the high surface tension of the alveolar fluid would generate immense pressure, particularly in smaller alveoli, leading to their collapse (atelectasis) and emptying into larger ones. wikipedia.org

While DPPC is the primary surface-active component, its function in the complex environment of the lung is critically dependent on its interactions with hydrophobic surfactant proteins, specifically SP-B and SP-C. ucsb.eduusbio.net These proteins are essential for the proper formation, stability, and dynamic behavior of the DPPC monolayer. ucsb.edu

SP-B is vital for air-breathing in mammals. usbio.net It significantly enhances the adsorption and spreading of DPPC to the air-liquid interface. usbio.net During the dynamic compression and expansion of the respiratory cycle, SP-B facilitates the enrichment of the surface film with DPPC by selectively removing less stable, non-DPPC lipids from the monolayer. nih.gov This refinement process is crucial for achieving the very low surface tensions necessary for alveolar stability. nih.gov

ProteinInteracting CompoundKey Role in Monolayer Dynamics with DPPCResearch Finding
SP-B DL-Dipalmitoyllecithin (DPPC)Enhances adsorption, spreading, and stability of the DPPC monolayer. usbio.netPromotes the selective enrichment of DPPC in the surface film upon dynamic cycling, which is essential for reaching minimum surface tension. nih.gov
SP-C This compound (DPPC)Helps generate and maintain the surface-active film. ucsb.eduContributes to the structural organization and reversible transformation of the surfactant film during the respiratory cycle. ucsb.edunih.gov

The pulmonary surfactant film is not a static structure but undergoes dynamic transformations throughout the respiratory cycle. This process involves the reversible exchange of material between the interfacial monolayer and associated lipid reservoirs. nih.gov

During expiration, as the alveolar surface area decreases, the surface pressure on the DPPC-enriched monolayer increases. researchgate.net Once the pressure exceeds a certain point, the monolayer begins to collapse. However, instead of a complete and irreversible breakdown, the collapse is an organized process where lipid material is squeezed out from the monolayer to form three-dimensional structures, such as bilayer folds or vesicles, that remain associated with the interface. nih.govresearchgate.net These structures act as a surfactant reservoir.

During the subsequent inspiration, as the alveolar surface area expands and surface pressure decreases, the lipid material from these bilayer reservoirs is rapidly reincorporated back into the interfacial monolayer. nih.gov This re-spreading ensures the integrity and function of the surfactant film is maintained. Molecular dynamics simulations show that the connectivity between the monolayer and the collapsed bilayer aggregates is crucial for the reversibility of this transformation. nih.gov

Interactions with Surfactant Proteins (SP-B, SP-C) in Monolayer Dynamics

DPPC in Model Cell Membranes and Signaling Pathways (Molecular Level)

Beyond its structural role in the lung, DPPC is a key component of model cell membranes used in research to understand fundamental cellular processes. mdpi.com Its interactions within these models provide insight into how lipid composition can influence cellular functions, including inflammatory signaling.

Research using in vitro models, such as the human monocytic cell line MonoMac-6, has demonstrated that DPPC can modulate cellular inflammatory responses. nih.govphysiology.org Pre-incubation of these monocytic cells with DPPC has been shown to inhibit key inflammatory functions.

One significant finding is the inhibition of the oxidative burst (the production of reactive oxygen species) in response to stimuli like zymosan or phorbol-12-myristate-13-acetate (PMA). nih.gov Studies have reported an inhibition of this response by approximately 30-50%. nih.govphysiology.org Furthermore, DPPC has been shown to significantly reduce the release of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) from these cells. nih.gov

The mechanism for this immunomodulatory effect appears to involve changes in the cell membrane and specific signaling pathways. The incorporation of DPPC into the cell membrane alters its fluidity. nih.gov This change is thought to affect the function of membrane-associated enzyme systems. nih.gov Specifically, DPPC has been found to inhibit the activity of protein kinase C (PKC) in stimulated cells by up to 70%. physiology.org Further investigation revealed that DPPC can specifically attenuate the activation of the PKCδ isoform, while not affecting others like PKCα, suggesting a targeted mechanism of action. physiology.org Interestingly, this inhibitory effect of DPPC on inflammation appears to be independent of the mitogen-activated protein kinase (MAPK) pathways p44/p42 and p38. nih.gov

Cell ModelStimulantEffect of DPPCQuantitative FindingProposed Mechanism
MonoMac-6 (human monocytic cell line)Zymosan / PMAInhibition of oxidative burst~30% reduction. nih.govAltered membrane fluidity; Downregulation of PKC activity. nih.govphysiology.org
MonoMac-6 (human monocytic cell line)-Inhibition of TNF-α releaseSignificant inhibition (P < 0.05). nih.govDownregulation of PKCδ isoform activation. physiology.org
Human peripheral blood monocytesPMAInhibition of reactive oxygen intermediate (ROI) production~30% reduction. nih.govNot specified, but consistent with findings in cell lines.

Alterations in Membrane Fluidity and Uptake by Cellular Models

This compound, a saturated phospholipid, plays a significant role in modulating the physical properties of cellular membranes, particularly their fluidity. nih.gov Its incorporation into a membrane generally leads to a more ordered and less fluid state. nih.govwikipedia.org This is because its saturated palmitic acid chains are straight, allowing for tighter packing compared to unsaturated fatty acids which have "kinks" in their tails. libretexts.org The physical state of DPPC is highly dependent on temperature; it exists in a more rigid gel phase at human body temperature (37°C) and transitions to a more fluid liquid crystalline state above its melting temperature of approximately 41.3°C. wikipedia.org

Research using various cellular models has demonstrated the effects of DPPC on membrane characteristics and its uptake mechanisms. In a study with the human monocytic cell line, MonoMac-6 (MM6), incubation with DPPC led to its incorporation into the cell membrane, resulting in a significant decrease in membrane fluidity. nih.gov This was quantified using electron paramagnetic resonance (EPR) spectroscopy, which showed a distinct increase in the membrane order parameter. nih.gov The uptake of DPPC by these cells was confirmed by High-Performance Liquid Chromatography (HPLC) analysis, which measured a substantial increase in DPPC content within the cell membranes after incubation. nih.gov

The mechanism of cellular uptake can vary depending on the cell type and the composition of the lipid vesicle. In studies using the amoeba Acanthamoeba castellanii, vesicles made of dipalmitoyl lecithin (B1663433) were observed to fuse with the plasma membrane. nih.govcapes.gov.br This fusion process results in the direct incorporation of the vesicle's phospholipids (B1166683) into the cell's outer membrane and the release of its contents into the cytoplasm. nih.gov This contrasts with the uptake of vesicles made from other lecithins, like egg lecithin, which are typically taken up via endocytosis. nih.govcapes.gov.br

These findings from cellular models are crucial for understanding how DPPC-rich structures, such as pulmonary surfactant, interact with cells like alveolar macrophages and epithelial cells. nih.govphysiology.org The ability of DPPC to alter membrane fluidity can influence various cellular functions, including the activity of membrane-associated enzymes and signaling pathways. nih.gov

Table 1: Effect of DPPC Incubation on Membrane Fluidity in MonoMac-6 (MM6) Cells

ParameterControl CellsCells + 125 µg/ml DPPCCells + 250 µg/ml DPPCFinding
Membrane DPPC Content BaselineNot ReportedIncreased by 30 ± 2.8%DPPC is taken up by and incorporated into the cell membrane. nih.gov
EPR Order Parameter (S) 0.6550.7830.787An increase in the order parameter signifies a decrease in membrane fluidity. nih.gov

Biosynthesis and Metabolic Pathways of DPPC in Relevant Biological Systems (Research Models)

The biosynthesis of Dipalmitoylphosphatidylcholine (DPPC) is a critical process, especially in the lung, where it is the primary surface-active component of pulmonary surfactant produced by alveolar type II cells. physiology.orgpnas.orgwikipedia.org Research, primarily using models like isolated type II cells from rats and humans, has elucidated two main pathways for its synthesis: the de novo synthesis pathway and the remodeling pathway. pnas.organnualreviews.orgnih.gov

The de novo pathway , also known as the Kennedy pathway, is responsible for synthesizing the entire phospholipid molecule from basic precursors. annualreviews.orgjove.com In the context of DPPC, this pathway directly produces dipalmitoyl-glycerol, which is then converted to DPPC in a reaction catalyzed by the enzyme cholinephosphotransferase. pnas.org This route is estimated to account for approximately 45% of the total DPPC synthesis in the lung. wikipedia.orgnih.gov

The remodeling pathway is considered the predominant route, responsible for an estimated 55-75% of DPPC production in surfactant. pnas.orgnih.gov This pathway modifies existing, often unsaturated, phosphatidylcholine (PC) molecules. It involves a two-step deacylation-reacylation cycle. annualreviews.org

Deacylation : An unsaturated fatty acid at the sn-2 position of a PC molecule is removed by a phospholipase A₂ (PLA₂) enzyme. This reaction yields a lysophosphatidylcholine (B164491), specifically 1-palmitoyl-2-lysophosphatidylcholine. pnas.orgnih.gov

Reacylation : The lysophosphatidylcholine is then re-acylated with a palmitoyl (B13399708) group (from palmitoyl-CoA) at the now-vacant sn-2 position. This step is catalyzed by lysophosphatidylcholine acyltransferase (LPCAT), resulting in the formation of DPPC. pnas.orgcore.ac.uk

Studies utilizing research models such as the A549 cell line (a human lung adenocarcinoma line used as a model for type II cells) and isolated perfused lungs have been instrumental in detailing these pathways. physiology.orgnih.gov For instance, experiments with A549 cells showed that mechanical stretch can induce the enzymatic activities of CPT, LPCAT, and aiPLA₂, leading to increased DPPC biosynthesis. nih.gov Furthermore, research on isolated rat lungs has shown that after being cleared from the alveolar space by type II cells, a large portion of DPPC is recycled for resecretion (up to 90%), while the remainder is degraded, primarily by PLA₂ activity. physiology.orgwikipedia.orgscienceopen.com This highlights a complex and tightly regulated metabolic cycle designed to maintain surfactant homeostasis. researchgate.net

Table 2: Key Enzymes in DPPC Biosynthesis Pathways

PathwayKey Enzyme(s)FunctionResearch Model Context
De Novo Synthesis Cholinephosphotransferase (CPT)Catalyzes the final step, converting 1,2-dipalmitoyl diacylglycerol to DPPC. pnas.orgActivity demonstrated in microsomes from type II cells. annualreviews.org Gene expression and activity induced by mechanical stretch in A549 cells. nih.gov
Remodeling Phospholipase A₂ (PLA₂)Removes the fatty acid from the sn-2 position of an existing phosphatidylcholine to create a lysophosphatidylcholine. pnas.orgnih.govActivity is the primary pathway for degradation of internalized DPPC in isolated lung models. physiology.org
Remodeling Lysophosphatidylcholine Acyltransferase (LPCAT)Adds a palmitoyl group to the lysophosphatidylcholine to form DPPC. pnas.orgcore.ac.ukIdentified as a critical enzyme for DPPC synthesis in alveolar type II cells. pnas.org Gene expression and activity induced by mechanical stretch in A549 cells. nih.gov

Interactions of Dl Dipalmitoyllecithin with Other Biomolecules in Model Systems

Lipid-Lipid Interactions within Mixed Bilayers

The behavior of DPPC within a membrane is significantly modulated by the presence of other lipid species. These interactions govern the packing, order, and phase behavior of the lipid bilayer, leading to the complex organization seen in biological membranes.

The introduction of co-lipids into a DPPC bilayer has profound effects on its structural and dynamic properties. Cholesterol, a key component of eukaryotic plasma membranes, is well-known for its ordering effect on fluid-phase lipids and disordering effect on gel-phase lipids. In DPPC bilayers above their main phase transition temperature (Tm), cholesterol induces a liquid-ordered (Lo) phase, which is characterized by high acyl chain order, similar to the gel (So) phase, but with high lateral mobility, like the liquid-disordered (Ld) phase. Studies have shown that cholesterol preferentially interacts with saturated lipids like DPPC over unsaturated lipids. This preferential interaction can lead to the formation of specific lecithin-cholesterol complexes, with evidence suggesting stoichiometries of 2:1 and 1:2 (lecithin:cholesterol) in anhydrous mixtures. Volumetric measurements show that cholesterol has a condensation effect on DPPC, reducing its partial molecular volume when the bilayer is above its Tm.

Unsaturated phospholipids (B1166683) such as 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC) and 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) introduce disorder into DPPC bilayers. Due to the kink in their unsaturated acyl chains, they disrupt the tight packing of DPPC's saturated chains, increasing membrane fluidity. In mixed DPPC/DOPC systems, this difference in packing leads to phase separation. Similarly, POPC, which has one saturated and one unsaturated chain, also modulates the properties of DPPC-containing membranes, though the effects can be more complex due to its hybrid nature.

Charged lipids like 1,2-dipalmitoyl-sn-glycero-3-phospho-L-serine (DPPS) introduce electrostatic interactions that can significantly alter membrane organization. The addition of negatively charged DPPG (a proxy for DPPS in some studies) to DPPC/cholesterol mixtures can induce phase separation between DPPG-rich and cholesterol-rich domains, indicating that electrostatic forces can override the typical cholesterol-saturated lipid affinity.

Co-lipidPrimary Influence on DPPC OrganizationObserved Effect(s)References
CholesterolOrdering and Condensing EffectInduces liquid-ordered (Lo) phase; Increases acyl chain order while maintaining lateral diffusion; Reduces partial molecular volume of DPPC.
DOPC (1,2-dioleoyl-sn-glycero-3-phosphocholine)Disordering EffectIncreases membrane fluidity; Disrupts tight packing of DPPC acyl chains; Promotes phase separation.
POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine)Modulates Fluidity and PackingActs as an intermediate between fully saturated (DPPC) and di-unsaturated (DOPC) lipids; Influences cholesterol packing.
DPPS (1,2-dipalmitoyl-sn-glycero-3-phospho-L-serine)Introduces Electrostatic RepulsionCan induce phase separation driven by charge, potentially overriding other lipid-lipid affinities (e.g., with cholesterol).

In multicomponent bilayers containing DPPC, the differential interactions among the various lipid species often lead to lateral segregation and the formation of distinct domains. This phenomenon, known as phase separation, is a cornerstone of the lipid raft hypothesis in cell biology. A classic model system for studying this is the ternary mixture of DPPC, DOPC, and cholesterol. In these systems, two main fluid phases are observed: a liquid-ordered (Lo) phase, enriched in the saturated lipid (DPPC) and cholesterol, and a liquid-disordered (Ld) phase, enriched in the unsaturated lipid (DOPC).

At lower temperatures or in the presence of charged lipids, a solid-ordered (So) or gel phase, primarily composed of DPPC, can also coexist with the Ld phase. For instance, giant unilamellar vesicles (GUVs) composed of DPPC and DOPC exhibit fluid-solid phase transitions, forming ripple and tilt solid phases that appear as patchy hexagonal and stripe domains, respectively. The addition of a charged lipid like DPPG to a DPPC/DOPC/Cholesterol mixture can even lead to a three-phase coexistence of So, Lo, and Ld domains. This is because the strong repulsive interactions between the charged headgroups of DPPG can cause them to segregate into their own domains, from which cholesterol is excluded. The morphology and stability of these domains are influenced by factors such as temperature, membrane tension, and the precise composition of the mixture.

Lipid SystemObserved Phases / DomainsKey FindingsReferences
DPPC / DOPC / CholesterolLiquid-ordered (Lo) and Liquid-disordered (Ld)Classic system for demonstrating "raft-like" phase separation. Lo is enriched in DPPC and cholesterol, while Ld is enriched in DOPC.
DPPC / DOPCSolid-ordered (So) and Liquid-disordered (Ld)At temperatures below DPPC's Tm, DPPC-rich gel domains form within a fluid DOPC-rich matrix. Domain shape can be influenced by cooling rate and membrane tension.
DPPC / DLPC / CholesterolIncomplete phase separationHigh-resolution NSOM reveals nanoscale domains (140-200 nm) even in the presence of cholesterol, which promotes miscibility.
DPPC / DPPG / DOPC / CholesterolSolid-ordered (So), Liquid-ordered (Lo), and Liquid-disordered (Ld)The addition of a charged lipid (DPPG) can induce a three-phase coexistence, with DPPG-rich So domains excluding cholesterol.

Co-lipids (e.g., Cholesterol, DOPC, POPC, DPPS) and Their Influence on DPPC Organization

Lipid-Peptide/Protein Interactions in Reconstituted Systems

The lipid bilayer serves as the matrix for membrane proteins and a target for various peptides. The interactions between these molecules and DPPC-containing membranes are crucial for processes ranging from signal transduction to antimicrobial activity.

The process by which peptides and proteins insert into a lipid bilayer is complex and depends on the properties of both the peptide/protein and the membrane. For hydrophobic peptides, such as model transmembrane helices (e.g., WALP peptides), insertion is often a spontaneous process driven by the hydrophobic effect. All-atom molecular dynamics simulations show a folded insertion pathway consistent with a three-stage partitioning theory: adsorption to the interface, folding, and then insertion into the bilayer core.

For cell-penetrating peptides (CPPs) like penetratin and the TAT peptide, which are typically cationic, the mechanism is more debated. While some models propose the formation of transmembrane pores, molecular dynamics simulations suggest that these peptides may induce large deformations and curvature in the membrane, potentially leading to uptake via a process resembling micropinocytosis rather than direct pore formation. The free energy barrier for a single peptide to spontaneously penetrate a DPPC bilayer can be high, suggesting that cooperative action of multiple peptides may be required. Other peptides, like the antimicrobial peptide Mastoparan X (MPX), have been shown to insert into DPPC vesicles within microseconds, a process that can be triggered by a temperature jump to induce the fluid phase state. The initial binding is often driven by electrostatic interactions between positively charged residues on the peptide and the negatively charged phosphate (B84403) groups of the lipid headgroups.

Peptide/ProteinPrimary Insertion MechanismKey FeaturesReferences
WALP Peptides (e.g., W16, W23)Spontaneous PartitioningAdsorbs to the interface, folds into a helix, then inserts. Driven by hydrophobicity.
Penetratin / TAT peptideMembrane Deformation / Micropinocytosis-likeInduces significant membrane curvature; spontaneous single-peptide penetration is energetically costly. Pore formation is not consistently observed.
Mastoparan X (MPX)Rapid Spontaneous InsertionInsertion into fluid-phase DPPC membranes occurs on a microsecond timescale.
Amyloid-β (Aβ) PeptideInterfacial Binding and Partial InsertionTends to reside on the bilayer surface or insert partially, with some segments remaining at the membrane-water interface.
Acetylcholine Receptor γM4Stable Transmembrane HelixRetains its α-helical conformation and inserts as a stable transmembrane segment in DPPC bilayers.

The interaction with a lipid membrane can induce significant conformational changes in peptides and proteins. A common transition is from a random coil structure in aqueous solution to a more ordered structure, typically an α-helix, upon binding to the membrane interface. This is driven by the need to satisfy hydrogen bonding within the peptide backbone in the non-polar environment of the membrane. For example, model transmembrane peptides like WALP quickly fold into α-helices upon adsorbing to the DPPC bilayer interface.

In other cases, the interaction can promote the formation of β-sheet structures, which is particularly relevant for amyloidogenic peptides. For instance, while the prion protein (PrP) binding to zwitterionic DPPC membranes can lead to a higher α-helical content, its interaction with negatively charged lipids can induce conversion to β-sheet-rich structures and amyloid aggregation. Similarly, studies with Amyloid-β (Aβ) peptides show that the lipid environment influences their secondary structure. In DPPC bilayers, Aβ40 tends to adopt a helical structure. However, in other lipid systems like POPC/POPS, Aβ peptides can form β-sheet structures, highlighting the critical role of lipid composition in directing peptide folding and potential misfolding pathways.

Peptide/ProteinMembrane SystemObserved Conformational ChangeReferences
WALP PeptidesDPPCFolds from an extended conformation into an α-helix upon binding to the interface.
Prion Protein (PrP)DPPC or Raft-like (DPPC/Chol/SM)Binding leads to an increased α-helical content, stabilizing the native conformation.
Prion Protein (PrP)Negatively charged lipids (e.g., POPS)Induces conversion to β-sheet-rich structures and aggregation.
Amyloid-β (Aβ) 40DPPCPrimarily adopts a helical secondary structure.
Amyloid-β (Aβ) 25-35POPC/POPSInduces formation of antiparallel β-sheet structures.
Acetylcholine Receptor γM4DPPC / POPCRetains its straight α-helical conformation upon insertion.

The binding and insertion of peptides and proteins can significantly alter the physical properties of the DPPC membrane, including its fluidity and permeability. Peptides that adsorb to or insert into the bilayer can disrupt the ordered packing of the lipid acyl chains. For example, synthetic peptides designed to mimic surfactant protein SP-B, when reconstituted with DPPC/DPPG mixtures, cause a significant broadening of the gel-to-liquid crystalline phase transition. This indicates an increase in lipid disorder and a less cooperative melting process, effectively making the membrane more fluid over a wider temperature range.

Molecular dynamics simulations of the tripeptide NCW interacting with a DPPC membrane showed a slight decrease in the area per lipid, suggesting an ordering of the lipid tails and a thickening of the bilayer upon peptide insertion. Conversely, other peptides can increase membrane permeability. This can occur through the formation of discrete pores or by inducing defects at the boundaries of lipid domains. For instance, certain peptides were found to enhance the release of encapsulated fluorescent markers from liposomes containing both saturated (DPPC) and unsaturated lipids, possibly by inducing lipid phase separation and creating defects at the domain interfaces. The toxin Sticholysin I demonstrates that membrane fluidity directly impacts its pore-forming activity; in more fluid membranes, binding is enhanced and a high fraction of vesicles are permeabilized.

Peptide/ProteinMembrane SystemEffect on Fluidity/PermeabilityReferences
SP-B mimic peptides (KL4, DL4)DPPC/DPPGIncreases lipid disorder; broadens the main phase transition (Tm), indicating decreased cooperativity of melting.
Tripeptide NCWDPPCSlightly decreases area per lipid, causing an ordering of lipid tails and thickening of the bilayer.
Conjugation-dependent peptides (JR2KC, CKV4)POPC/DPPCIncreases permeability (carboxyfluorescein release), possibly by inducing phase separation and creating boundary defects.
Sticholysin IDPPC/eggSMActivity is highly dependent on fluidity. Higher fluidity enhances binding and the number of permeabilized vesicles.
Penetratin / TAT peptideDPPC / DOPCInduces large deformations in the lipid bilayer, which can alter local fluidity and lead to membrane rupture or vesiculation.

Applications in Membrane Protein Structural Studies

DL-Dipalmitoyllecithin (DPPC) plays a crucial role in the creation of model membrane systems essential for the structural elucidation of membrane proteins. mdpi.commdpi.com These model systems aim to mimic the native lipid bilayer environment, which is a prerequisite for maintaining the structural integrity and functionality of these proteins. mdpi.com The reconstitution of membrane proteins into artificial lipid environments like liposomes and nanodiscs is a widely adopted strategy in structural biology. mdpi.comd-nb.infomdpi.comresearchgate.net

The most prevalent method for reconstituting membrane proteins is the detergent-mediated approach. d-nb.inforesearchgate.net In this process, purified membrane proteins, initially solubilized in detergents, are mixed with lipids that are also solubilized by detergents. This forms a homogenous solution of lipid-protein-detergent micelles. d-nb.info Subsequent removal of the detergent, often through methods like dialysis or the use of adsorbent beads, triggers the spontaneous formation of proteoliposomes, which are liposomes with embedded proteins. mdpi.comresearchgate.net The choice of lipid, such as DPPC, is critical and can influence the reconstitution efficiency. d-nb.info For instance, when using DPPC, the process must be conducted above its phase transition temperature of 41°C. d-nb.info

Nanodiscs represent another advanced membrane mimetic that offers a more native-like environment compared to detergent micelles or even liposomes. mdpi.comcube-biotech.com Nanodiscs are nanoscale, discoidal patches of a lipid bilayer, encircled and stabilized by "scaffold" molecules, which can be proteins, peptides, polymers, or even DNA. memtein.com Membrane Scaffold Proteins (MSPs), derived from apolipoprotein A-I, are commonly used to form these structures. cube-biotech.commemtein.com The process involves mixing the target membrane protein, lipids like DPPC, and the scaffold protein in the presence of a detergent. mdpi.com Upon detergent removal, self-assembly occurs, resulting in the membrane protein being captured within the small lipid bilayer of the nanodisc. mdpi.com This detergent-free environment is highly advantageous for structural studies using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and cryo-electron microscopy (cryo-EM), as it better preserves the protein's native conformation and function. cube-biotech.commemtein.comnih.gov The use of nanodiscs has been shown to enhance the resolution of cryo-EM studies of membrane-spanning proteins. cube-biotech.com

Solid-state NMR spectroscopy studies have revealed interesting properties of lipids within nanodiscs. For example, the distinct gel-to-fluid phase transition observed in liposomes is nearly absent in nanodiscs, which maintain a fluid-like lipid environment over a broad temperature range. d-nb.info Even well below the typical phase transition temperature, lipids in nanodiscs exhibit axially symmetric motions, suggesting a mixture of fluid and gel-like phases. d-nb.info This unique dynamic nature of the lipid environment in nanodiscs can be crucial for the stability and activity of the reconstituted membrane proteins. d-nb.info

The choice of the lipid component, such as DPPC, and the specific model system (liposomes vs. nanodiscs) is determined by the requirements of the structural technique and the properties of the membrane protein under investigation. mdpi.com Careful consideration of these factors is essential to obtain high-resolution structural information that accurately reflects the protein's native state.

Interaction with Small Molecules and Ligands (e.g., Drugs, Flavonoids, Hormones) in Model Systems

This compound (DPPC) bilayers are extensively used as model systems to investigate the interactions of small bioactive molecules, such as drugs, flavonoids, and hormones, with cell membranes. researchgate.netconicet.gov.arresearchgate.netnih.gov These studies are critical for understanding the mechanisms of action, permeability, and potential membrane-disrupting effects of these compounds. researchgate.netresearchgate.net Techniques like differential scanning calorimetry (DSC), Langmuir monolayers, and various spectroscopic methods are employed to characterize these interactions. nih.govconicet.gov.ar

Localization and Orientation within the Bilayer

The specific location and orientation of small molecules within a DPPC bilayer are crucial determinants of their biological activity and their effects on membrane properties. plos.orginnovareacademics.in

Flavonoids: The localization of flavonoids within a lipid bilayer is complex and can vary depending on their specific chemical structure. plos.orgplos.org Some flavonoids, like quercetin (B1663063), are thought to have a biphasic distribution, localizing both at the polar-hydrophobic interface and deeper within the hydrophobic core of the bilayer. plos.orgplos.org Others, such as phloretin, are believed to reside primarily in the polar headgroup region. plos.orgplos.org Studies using NMR and binding assays have indicated that some methoxy (B1213986) flavonoids partition deep into the hydrophobic core, while others are located near the glycerol (B35011) region of the DPPC molecules. innovareacademics.in The ability of flavonoids to form hydrogen bonds with the polar headgroups of phospholipids often favors their interaction at the membrane surface. researchgate.net

Hormones: Steroid hormones, due to their lipophilic nature, readily intercalate into lipid bilayers. researchgate.netnih.gov The precise positioning depends on the balance between their hydrophobic core and polar functional groups. nih.gov For instance, molecular dynamics simulations suggest that the steroid hormone cortisone (B1669442) has a preferred location in the interfacial region between the lipid headgroups and the acyl chains. acs.org Thyroid hormones, T3 and T4, have been shown to penetrate the hydrophobic region of DPPC membranes even in the more ordered gel phase. conicet.gov.ar The interaction also involves the polar headgroups of the lipids. conicet.gov.ar The synthetic hormone 17α-ethynylestradiol (EE2) has been observed to interact with the headgroups of DPPC and can be accommodated in that region in closely packed monolayers. unesp.br

Drugs: The localization of drugs within a DPPC membrane is also structure-dependent. For example, the antiviral drug tilorone (B613820) is thought to adsorb onto the membrane surface. nih.gov Nonsteroidal anti-inflammatory drugs (NSAIDs) are believed to interact with both the polar headgroups and the hydrophobic core of the DPPC bilayer.

The following table summarizes the studied localization of various small molecules within DPPC model membranes:

Molecule ClassExample Molecule(s)Primary Localization within DPPC BilayerSupporting Techniques
Flavonoids QuercetinBiphasic: Polar-hydrophobic interface and hydrophobic core plos.orgplos.orgSpectroscopy plos.orgplos.org
PhloretinPolar headgroup region plos.orgplos.orgSpectroscopy plos.orgplos.org
Methoxy FlavonoidsVaries: Hydrophobic core or sn-glycero region innovareacademics.inNMR, Binding Studies innovareacademics.in
Hormones CortisoneInterfacial region (between headgroups and acyl chains) acs.orgMolecular Dynamics Simulations acs.org
Thyroid Hormones (T3, T4)Hydrophobic region and polar headgroups conicet.gov.arRaman Spectroscopy conicet.gov.ar
17α-ethynylestradiol (EE2)Headgroup region unesp.brLangmuir Monolayers, PM-IRRAS unesp.br
Drugs TiloroneAdsorption onto membrane surface nih.govDifferential Scanning Calorimetry nih.gov
NSAIDsPolar headgroups and hydrophobic core Langmuir Monolayers, X-ray Diffraction

Effects on Membrane Stability and Permeation

The interaction of small molecules with DPPC membranes can significantly alter the stability and permeability of the bilayer. conicet.gov.arplos.orgbiorxiv.org These effects are often evaluated by measuring changes in the membrane's phase transition temperature (Tm), fluidity, and the leakage of encapsulated substances. nih.govuit.no

Drugs: Many drugs can perturb the packing of DPPC molecules, leading to changes in membrane stability. For instance, several nonsteroidal anti-inflammatory drugs (NSAIDs), particularly arylacetic acid derivatives like acemetacin (B1664320) and indomethacin, have been shown to alter the main phase transition of DPPC, indicating a disruption of the lipid packing. nih.gov The inclusion of the angiotensin II receptor blocker valsartan (B143634) in DPPC bilayers suppresses the pre-transition and lowers the main transition temperature (Tm), suggesting an effect on the molecular packing and an increase in fluidity. doi.org The presence of drugs like prednisolone (B192156) and diazepam in liposome (B1194612) membranes has been shown to increase membrane integrity compared to empty liposomes. researchgate.net Conversely, polyene antibiotics like amphotericin B can induce the release of markers from DPPC liposomes, indicating an increase in membrane permeability. nih.gov The addition of DMSO has been found to enhance the membrane penetration for the drug tilorone. nih.gov

Flavonoids: Flavonoids can either stabilize or destabilize DPPC membranes depending on their structure and concentration. researchgate.net Some flavonoids that localize within the hydrophobic region can initiate the formation of more ordered, raft-like domains, while those at the polar interface can fluidize the membrane. plos.orgplos.org For example, quercetin-rich flavonoid fractions have been shown to form stable complexes with DPPC liposomes. ffhdj.com However, studies with different flavonols have also revealed a destabilization and increased heterogeneity of liposomal membranes. researchgate.net

Hormones: Hormones can also modulate the stability and permeability of DPPC membranes. Thyroid hormones (T3 and T4) induce a broadening of the main phase transition profile of DPPC vesicles, which suggests a disruption of the lipid packing and an alteration of the lipid phase. conicet.gov.ar The synthetic hormone 17α-ethynylestradiol (EE2) has been found to increase the permeability of DPPC/cholesterol vesicles. researchgate.net Progesterone has been reported to decrease the fluidity of DPPC membranes, while 17β-estradiol increases lipid mobility. researchgate.net

The table below provides a summary of the observed effects of different small molecules on the stability and permeability of DPPC model membranes:

Molecule ClassExample Molecule(s)Effect on DPPC Membrane Stability/Permeability
Drugs NSAIDs (e.g., Acemetacin, Indomethacin)Altered phase transition, suggesting disruption of lipid packing. nih.gov
ValsartanSuppressed pre-transition, lowered Tm, indicating increased fluidity. doi.org
Amphotericin BIncreased permeability (marker release). nih.gov
DMSO (with Tilorone)Enhanced membrane penetration for tilorone. nih.gov
Flavonoids QuercetinCan initiate formation of ordered domains or fluidize the membrane depending on localization. plos.orgplos.org Forms stable complexes with DPPC liposomes. ffhdj.com
Hormones Thyroid Hormones (T3, T4)Broadened phase transition, indicating altered lipid phase. conicet.gov.ar
17α-ethynylestradiol (EE2)Increased permeability. researchgate.net
ProgesteroneDecreased fluidity. researchgate.net
17β-estradiolIncreased fluidity. researchgate.net

Applications of Dl Dipalmitoyllecithin in Advanced Model Systems and Biomaterials Research

DPPC-Based Liposomes and Vesicles as Model Membrane Systems

DPPC is frequently used to form liposomes and vesicles, which are spherical structures composed of one or more lipid bilayers enclosing an aqueous core. These structures serve as excellent models for cell membranes, allowing researchers to study various membrane-related phenomena in a controlled environment.

Vesicle Preparation Methodologies and Characterization

The creation of DPPC vesicles is a critical first step for their use as model systems. Several methodologies are employed, each yielding vesicles with distinct characteristics.

Preparation Methodologies:

A common and straightforward method for preparing DPPC vesicles is the thin-film hydration technique. mdpi.com In this method, DPPC is dissolved in an organic solvent, which is then evaporated to form a thin lipid film on the walls of a container. mdpi.comresearchgate.net This film is subsequently hydrated with an aqueous buffer, leading to the spontaneous formation of multilamellar vesicles (MLVs). journalagent.com To produce unilamellar vesicles (UVs) of a more uniform size, the MLV suspension can be subjected to techniques such as sonication or extrusion through polycarbonate membranes with defined pore sizes. researchgate.netnih.govethz.ch The extrusion method, in particular, is widely used to produce large unilamellar vesicles (LUVs) with a controlled diameter. scienceopen.com

Another established method is the reverse-phase evaporation technique, which is also capable of producing LUVs. nih.govcentraliens-lyon.net More advanced techniques include the combination of hydrothermal emulsification with solvent diffusion , which can yield vesicles with a diameter of around 100 nm. researchgate.net

Characterization:

Once prepared, DPPC vesicles are extensively characterized to determine their physical properties, which are crucial for their application as model systems. Key characterization parameters include:

Size and Polydispersity Index (PDI): Dynamic light scattering (DLS) is the primary technique used to measure the average hydrodynamic diameter and the size distribution (PDI) of the vesicle population. scienceopen.comresearchgate.net For instance, DPPC vesicles prepared by extrusion through a 100 nm pore size membrane typically exhibit a diameter in that range with a low PDI, indicating a homogenous sample. scienceopen.com

Zeta Potential: This parameter measures the surface charge of the vesicles and is an indicator of their colloidal stability. researchgate.netnih.gov DPPC is a zwitterionic lipid, and while pure DPPC vesicles in water have a negative zeta potential, this value can be influenced by the ionic strength of the surrounding medium and the adsorption of ions. researchgate.net

Lamellarity: Determining whether vesicles are unilamellar (a single bilayer) or multilamellar (multiple concentric bilayers) is essential. Techniques like ³¹P-NMR, small-angle X-ray scattering (SAXS), and cryo-transmission electron microscopy (cryo-TEM) are used to assess lamellarity. nih.govscienceopen.com Freeze-fracture electron microscopy can also reveal the lamellar structure and surface morphology of vesicles. nih.gov

Table 1: Characterization of DPPC Vesicles

Characteristic Measurement Technique(s) Typical Findings for DPPC Vesicles
Size (Hydrodynamic Diameter) Dynamic Light Scattering (DLS) Can be controlled by the preparation method, e.g., extrusion through 100 nm pores yields vesicles around 100 nm in diameter. scienceopen.com
Zeta Potential Electrophoretic Light Scattering Negative in pure water; value is dependent on the ionic strength of the medium. researchgate.net
Lamellarity ³¹P-NMR, SAXS, Cryo-TEM, Freeze-Fracture EM Can be unilamellar (LUVs, SUVs) or multilamellar (MLVs) depending on the preparation method. nih.govscienceopen.com
Phase Transition Temperature (Tm) Differential Scanning Calorimetry (DSC) For pure DPPC multilamellar vesicles, the main phase transition (gel to liquid-crystalline) occurs at approximately 41-42°C. nih.govfrontiersin.org

Use in Membrane Permeability Studies

DPPC vesicles are invaluable tools for studying the permeability of lipid bilayers to various molecules. The highly ordered gel phase of DPPC at room temperature is relatively impermeable, while the permeability increases significantly near its main phase transition temperature (Tₘ) of about 41°C. nih.govacs.org This temperature-dependent permeability is a key feature exploited in these studies.

Researchers encapsulate water-soluble fluorescent probes, such as carboxyfluorescein, within the aqueous core of DPPC liposomes. nih.gov The release of these probes into the external medium is then monitored as a function of temperature or upon the introduction of other molecules. A sharp increase in the leakage of the probe is observed as the membrane transitions from the gel to the liquid-crystalline phase. nih.govku.dk

These model systems are also used to investigate how different substances, such as cholesterol or therapeutic agents, affect membrane permeability. For example, the incorporation of cholesterol into DPPC bilayers is known to decrease membrane permeability to hydrophilic molecules. centraliens-lyon.netacs.org Studies have also shown that certain molecules, like the amino acid phenylalanine, can increase the permeability of DPPC vesicle membranes. acs.org These experiments provide fundamental insights into how the composition and physical state of a lipid bilayer govern its barrier function. uit.nomdpi.com

Controlled Release Concept Studies (Temperature-Sensitive Release)

The distinct phase transition of DPPC at a temperature slightly above physiological body temperature has made it a primary component in the research and development of temperature-sensitive liposomes (TSLs) for controlled drug release. The concept is based on the dramatic increase in membrane permeability when the liposome (B1194612) is heated to its Tₘ. mdpi.commdpi.com

In these studies, a drug or a model compound is encapsulated within DPPC-based liposomes. At physiological temperature (37°C), the liposome remains in its stable, low-permeability gel state, retaining the encapsulated content. mdpi.com When the local environment is heated to or above the Tₘ (e.g., 40-42°C), the bilayer undergoes a phase transition to the more fluid and permeable liquid-crystalline state. frontiersin.org This transition creates transient pores and defects in the membrane structure, leading to the rapid release of the encapsulated contents. mdpi.com

To fine-tune the release temperature and improve release kinetics, DPPC is often mixed with other lipids, such as 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) or lysolipids. mdpi.comnih.gov For instance, the original TSL formulation consisted of DPPC and DSPC, which exhibited drug release in the 42.5-44.5°C range. mdpi.comdovepress.com The inclusion of lysolipids can lower the transition temperature to the mild hyperthermia range (39-42°C) and accelerate drug release. nih.gov These DPPC-based TSLs have been extensively studied for their potential in chemotherapy, where localized heating of a tumor could trigger the specific release of an encapsulated drug. mdpi.comresearchgate.net

Supported Lipid Bilayers and Monolayers for Surface Science Research

Supported lipid bilayers (SLBs) and monolayers are powerful model systems in surface science, providing a planar and stable platform to investigate membrane properties and interactions at the molecular level. DPPC is a lipid of choice for these systems due to its well-characterized phase behavior.

Fabrication Techniques

Several techniques are employed to create DPPC-based SLBs and monolayers on solid substrates like mica, silicon dioxide, or gold.

Langmuir-Blodgett (LB) / Langmuir-Schaefer (LS) Deposition: The Langmuir-Blodgett technique involves compressing a DPPC monolayer at the air-water interface to a desired surface pressure and then vertically transferring it onto a solid substrate. scirp.orgcdnsciencepub.com By repeating this process, multilayers can be built up. The Langmuir-Schaefer method is similar but involves horizontal transfer of the monolayer. acs.org These techniques offer precise control over the packing density and molecular orientation of the lipids in the film. cdnsciencepub.comacs.org

Vesicle Fusion: This is a common and relatively simple method for forming SLBs. acs.org It involves incubating a clean, hydrophilic substrate with a solution of small unilamellar DPPC vesicles. The vesicles adsorb onto the surface, rupture, and fuse to form a continuous lipid bilayer. researchgate.net The efficiency of vesicle fusion to form a complete and defect-free bilayer can be highly dependent on factors such as temperature, buffer composition, and vesicle concentration. aip.org For DPPC, which is in the gel phase at room temperature, fusion is often performed at temperatures above its Tₘ to facilitate the process. However, studies have shown that high-quality bilayers can also be formed below the Tₘ under specific conditions. researchgate.net

Solvent-Assisted Lipid Bilayer (SALB) Formation: This method allows for the fabrication of mixed lipid bilayers, including those containing gel-phase DPPC, at room temperature. researchgate.net It involves introducing lipids dissolved in an organic solvent to a substrate within a microfluidic chamber, facilitating the formation of a uniform SLB. researchgate.net

Physical Vapor Deposition: A less common, solvent-free method involves the high-vacuum evaporation of DPPC molecules directly onto a substrate, such as silicon. encyclopedia.pubmdpi.com Subsequent annealing can lead to the formation of stable, non-hydrated supported lipid bilayers. mdpi.com

Investigation of Interfacial Phenomena

DPPC monolayers and SLBs are extensively used to study a wide range of interfacial phenomena, providing insights into the behavior of lipids at surfaces.

Phase Behavior and Domain Formation: Using techniques like atomic force microscopy (AFM) and fluorescence microscopy, researchers can directly visualize the phase separation and domain formation in DPPC monolayers and bilayers. researchgate.netku.edu For instance, in mixed lipid systems containing both gel-phase (DPPC) and fluid-phase lipids, distinct domains of the more ordered DPPC can be observed. researchgate.net The compression of a DPPC monolayer on a Langmuir trough leads to a transition from a liquid-expanded (LE) phase to a more ordered liquid-condensed (LC) phase, which can be directly imaged. scirp.orgpublish.csiro.au

Interactions with Molecules: These model systems are ideal for studying the interaction of various molecules (e.g., cholesterol, proteins, nanoparticles) with lipid membranes. ucdavis.eduresearchgate.net By monitoring changes in the surface pressure-area isotherms of Langmuir monolayers or the topography of SLBs via AFM, the effect of these molecules on membrane packing, fluidity, and structure can be quantified. For example, cholesterol is known to have a condensing effect on DPPC monolayers, eliminating the LE-LC phase transition. ucdavis.edunih.gov

Mechanical Properties: AFM-based force spectroscopy allows for the measurement of the mechanical properties of DPPC bilayers, such as their rupture force and thickness. These measurements provide data on the stability and structural integrity of the membrane. The viscoelastic properties of DPPC monolayers can also be probed using interfacial microrheology techniques. researchgate.net

Adsorption and Diffusion: The adsorption of DPPC from a suspension onto a surface and the subsequent formation of a monolayer or bilayer can be studied in real-time using techniques like quartz crystal microbalance with dissipation monitoring (QCM-D). This provides information on the kinetics of membrane formation. nih.govresearchgate.net

Mechanical Property Assessment of Supported Bilayers

Supported lipid bilayers (SLBs) composed of DL-Dipalmitoyllecithin (DPPC) are extensively used as model systems to investigate the mechanical properties of cell membranes. Techniques such as atomic force microscopy (AFM) and quartz crystal microbalance with dissipation monitoring (QCM-D) are pivotal in these assessments.

AFM-based nanoindentation allows for the direct measurement of the Young's modulus (E), a measure of stiffness, of DPPC bilayers. Studies have shown that the mechanical properties of DPPC bilayers are highly dependent on temperature and the surrounding ionic environment. For instance, as temperature decreases from 20°C towards 5°C, the Young's modulus of DPPC bilayers increases exponentially. researchgate.net However, a surprising drop in stiffness is observed at 0°C, which is hypothesized to be due to structural changes at the lipid-fluid interface. researchgate.net The thickness of the bilayer also changes with temperature, with a reported thickness of approximately 5.2–5.4 nm in the gel phase, which decreases in the fluid phase. uu.nl The force exerted by the AFM probe can influence the measured transition temperature of the bilayer. uu.nl

Multifrequency AFM provides a more comprehensive picture by mapping both elastic (storage modulus, Estorage) and viscous (loss modulus, Eloss) properties. In pure DPPC bilayers, the elastic component dominates. nih.govpnas.org The addition of molecules like cholesterol significantly modulates these properties. At low cholesterol concentrations, the bilayer exhibits phase separation and remains primarily elastic. nih.govpnas.org As cholesterol concentration increases, the bilayer becomes more homogenous, and while it stiffens (increase in Estorage), the viscous component becomes more dominant. nih.govpnas.org This highlights the viscoelastic nature of lipid bilayers, which is crucial for their biological functions like signal transduction. nih.govpnas.org

QCM-D is another powerful, surface-sensitive technique that monitors changes in frequency (Δf) and dissipation (ΔD) of a quartz crystal sensor upon which the lipid bilayer is formed. frontiersin.orguni-lj.si These parameters are sensitive to mass changes and the viscoelastic properties of the adsorbed layer. frontiersin.orguni-lj.simdpi.com The formation of a complete and uniform DPPC SLB is influenced by factors such as temperature and vesicle size. mdpi.com QCM-D can detect phase transitions in the supported bilayer, which are observed as deviations in the temperature-dependent changes of Δf and ΔD. frontiersin.org The technique is label-free and requires only a small amount of sample, making it advantageous for studying the physical properties of lipid membranes. frontiersin.orguni-lj.si

Development of Synthetic Phospholipid Analogs and Mimetics based on DPPC

The defined structure of DPPC makes it an ideal scaffold for the design and synthesis of novel phospholipid analogs and mimetics. These synthetic molecules are instrumental in probing the intricate relationships between lipid structure and membrane function.

The synthesis of DPPC analogs often involves modifying one or more of its three key components: the phosphocholine (B91661) headgroup, the glycerol (B35011) backbone, or the two palmitoyl (B13399708) acyl chains.

One common strategy involves the replacement of the glycerol backbone with other cyclic or acyclic polyols. For example, analogs have been synthesized where the glycerol moiety is replaced by diastereoisomeric cyclopentane-1,2,3-triols. nih.gov Another approach has been the synthesis of propylene (B89431) glycol-based phospholipids (B1166683), which are structurally less complex analogs of lecithin (B1663433). cdnsciencepub.com

Modifications to the acyl chains are also a major focus. This can include altering the chain length, introducing unsaturation (double bonds), or incorporating fluorinated segments. nih.govnih.gov For instance, a partially fluorinated analog of DPPC, F4-DPPC, has been developed by incorporating a perfluorobutyl group into the acyl chain. nih.gov Synthesis of these analogs can be achieved through established chemical pathways, often starting from a suitable precursor like L-α-glycerophosphocholine and acylating it with the desired fatty acid chloride. lipidbank.jp The goal of these synthetic efforts is to create molecules with tailored properties to investigate specific aspects of membrane biology. science.gov

The synthesized DPPC analogs are subjected to rigorous biophysical characterization to understand how the structural modifications alter their behavior compared to native DPPC. Techniques like Differential Scanning Calorimetry (DSC), Fourier Transform Infrared (FTIR) Spectroscopy, and X-ray diffraction are commonly employed.

DSC is used to measure the thermotropic phase behavior, specifically the main phase transition temperature (Tm) and the enthalpy of transition (ΔH). For example, cyclopentanoid analogs of DPPC show Tm values within 5 Kelvin of native DPPC, but some exhibit significantly larger transition enthalpies. nih.gov The F4-DPPC analog, in contrast, has a markedly lower Tm (24.1°C) compared to DPPC (41°C), but a larger ΔH. nih.gov The incorporation of other molecules, such as the triterpenoid (B12794562) lupeol, into DPPC membranes can shift the phase transitions to lower temperatures and decrease the cooperativity of the transition. nih.govresearchgate.net

FTIR spectroscopy provides information on the conformational order and packing of the lipid acyl chains. nih.govcore.ac.uk Studies on DPPC analogs with modified sterol components, for instance, show that changes in the sterol's ring structure or polar headgroup affect the organization of the DPPC bilayer. nih.gov Similarly, the interaction of cannabinoid analogs with DPPC bilayers can be distinguished by their different effects on hydrocarbon chain packing, as observed through X-ray diffraction and FTIR. eie.gr

By correlating the structural features of DPPC analogs with their observed biophysical properties and their effects in model systems, researchers can establish critical structure-activity relationships.

A key relationship is how acyl chain characteristics influence membrane properties. The introduction of unsaturation into the acyl chains generally leads to a lower Tm and less ordered lipid packing compared to the saturated chains of DPPC. nih.govroyalsocietypublishing.org This difference in packing can affect the interaction of peptides and other molecules with the membrane. nih.govacs.org For example, some antimicrobial peptides penetrate more effectively into less-ordered membranes formed by unsaturated lipids compared to the tightly packed DPPC bilayers. nih.gov

The structure of the headgroup and backbone also plays a crucial role. Cyclopentanoid analogs of DPPC with large transition enthalpies and entropies were found to have altered permeability characteristics, suggesting a reorganization of the polar headgroup region or interdigitation of the acyl chains. nih.gov Even subtle changes, like the difference between a hydroxyl and a methoxy (B1213986) group on a cannabinoid analog, can lead to detectable differences in their interaction with DPPC bilayers, affecting membrane fluidization. eie.gr These studies demonstrate that specific structural features are required to elicit particular effects on membrane properties, such as cholesterol's unique ability among various sterols to induce liquid-liquid phase separation in phospholipid bilayers. augsburg.edu

Advanced Methodologies for Characterizing Dl Dipalmitoyllecithin Systems

Spectroscopic Techniques

Spectroscopy, in its various forms, is a powerful tool for probing the physicochemical properties of DL-DPPC at a molecular level.

Differential Scanning Calorimetry (DSC) is a fundamental thermoanalytical technique used to study the phase transitions of lipid bilayers. ucm.es By measuring the heat flow into or out of a sample as a function of temperature, DSC can accurately determine the characteristic phase transition temperatures (Tm) and enthalpies (ΔH) of DL-DPPC dispersions.

For pure dipalmitoyl phosphatidylcholine (DPPC), DSC thermograms typically show a pre-transition (Lβ' to Pβ' phase) and a main transition (Pβ' to Lα phase). The main transition for multilamellar vesicles of DPPC occurs at approximately 41.5 °C. tainstruments.com The presence of other molecules within the bilayer can significantly alter these transitions. For instance, the incorporation of tocopheryl succinate (B1194679) into DPPC membranes leads to a broadening of the main transition peak and a shift to lower temperatures. mdpi.com Similarly, studies on mixtures of DPPC with other lipids, like 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) and 1-stearoyl-2-oleoyl-sn-glycero-3-phosphocholine (B1263167) (SOPC), have revealed phase diagrams indicating varying degrees of miscibility in the gel state. cdnsciencepub.com

DSC is also sensitive to the formation of different structural phases. For example, increasing concentrations of tocopheryl malonate in DPPC liposomes result in multicomponent DSC traces, suggesting the formation of a new structural phase. mdpi.com The deconvolution of complex DSC thermograms can reveal the presence of multiple, coexisting lipid domains with different transition temperatures. acs.org

Table 1: DSC Parameters for DPPC Phase Transitions with Added Components

Added Component (mol%) Pre-transition Tm (°C) Main Transition Tm (°C) Main Transition ΔT1/2 (°C)
Pure DPPC 36.4 tainstruments.com 41.5 tainstruments.com 0.47 mdpi.com
2% Tocopheryl Succinate - 40.5 mdpi.com 2.59 mdpi.com
0.8% DPH 17.09 ± 0.67 nih.gov 41.26 (no change) nih.gov -

| 2.3% DPH | 17.10 ± 0.34 nih.gov | 41.26 ± 0.01 nih.gov | - |

Note: Data is compiled from multiple sources and experimental conditions may vary.

Fluorescence spectroscopy offers a sensitive method to probe the local environment and dynamics of lipid bilayers. Fluorescent probes, which partition into specific regions of the membrane, report on properties such as membrane fluidity, polarity, and order.

1,6-diphenyl-1,3,5-hexatriene (DPH) is a hydrophobic probe that embeds deep within the acyl chain region of the bilayer. nih.govresearchgate.net Its fluorescence anisotropy is a measure of the rotational mobility of the probe, which is inversely related to the local microviscosity or "fluidity" of the membrane. mdpi.com In the ordered gel phase of DPPC, DPH exhibits high anisotropy due to restricted motion. As the temperature increases through the phase transition, the acyl chains become more disordered, allowing for greater rotational freedom of DPH and a corresponding decrease in anisotropy. mdpi.com Molecular dynamics simulations have shown that DPH aligns its long axis with the bilayer normal, reflecting the ordering of the lipid acyl chains. researchgate.net

1-anilinonaphthalene-8-sulfonic acid (ANS) is a probe that adsorbs at the lipid-water interface. Its fluorescence emission is sensitive to the polarity of its environment. mdpi.com An increase in ANS fluorescence intensity and a blue shift in its emission maximum are indicative of its binding to less polar, more ordered regions of the membrane, often associated with changes in hydration at the bilayer surface. mdpi.commdpi.com

Porphyrin probes are another class of molecules used to study lipid bilayers. Their spectroscopic properties can be influenced by their aggregation state within the membrane. utoronto.ca The vertical position of porphyrin sensitizers within the bilayer, which can be determined by fluorescence quenching methods, has been shown to affect their photosensitizing efficiency. nih.gov Studies have demonstrated that porphyrin-based probes can offer a highly sensitive response to electric fields, making them promising for imaging membrane potential. researchgate.net

Table 2: Fluorescence Probes and Their Applications in DL-DPPC Systems

Probe Location in Bilayer Measured Parameter Information Gained
DPH Hydrophobic core (acyl chains) researchgate.net Fluorescence Anisotropy mdpi.com Membrane fluidity/order mdpi.com
ANS Lipid-water interface mdpi.com Fluorescence Intensity & Emission Wavelength mdpi.com Surface polarity and hydration mdpi.commdpi.com
Porphyrins Variable, can be anchored at interface nih.gov Fluorescence Quenching, Second Harmonic Generation nih.govresearchgate.net Probe depth, membrane potential nih.govresearchgate.net

| TMA-DPH | Anchored near membrane surface mdpi.com | Fluorescence Anisotropy mdpi.com | Surface fluidity and density mdpi.com |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique that provides atomic-level information about the structure, dynamics, and orientation of molecules within a DL-DPPC bilayer.

31P NMR is particularly useful for studying the headgroup region of phospholipids (B1166683). researchgate.net The chemical shift anisotropy of the phosphorus nucleus provides information about the orientation and motion of the phosphate (B84403) group relative to the bilayer normal. liposomes.ca In unsonicated dispersions, the 31P NMR spectrum of DPPC bilayers is a broad, asymmetric powder pattern, which changes significantly upon phase transition. liposomes.ca

1H and 13C NMR can provide detailed information about the conformation of the glycerol (B35011) backbone and choline (B1196258) headgroup. rsc.org Early studies assigned the 1H and 13C resonances of dipalmitoyl-lecithin in various solvents, revealing that the chemical shifts in D2O bilayers are similar to those in biological membranes. rsc.org High-resolution 13C NMR spectra can be obtained on oriented lipid bilayers, allowing for detailed structural analysis. springernature.com

Deuterium (2H) NMR is a cornerstone technique for studying the order and dynamics of the acyl chains. By selectively deuterating specific positions along the lipid chains, one can measure the quadrupolar splitting, which is directly related to the order parameter (SCD) of that C-D bond. nih.gov Studies on chain-perdeuterated DPPC have provided detailed profiles of chain order as a function of temperature and depth within the bilayer. researchgate.net Deuterium NMR has also been instrumental in constructing phase diagrams for mixtures of DPPC with other lipids and cholesterol. nih.gov

Fourier Transform Infrared (FTIR) spectroscopy, particularly in the Attenuated Total Reflection (ATR) mode, is a valuable tool for investigating the conformational order of the acyl chains and the hydration state of the headgroups in DL-DPPC bilayers.

The vibrational frequencies of the methylene (B1212753) (CH2) stretching modes are sensitive to the conformational state of the hydrocarbon chains. In the highly ordered gel phase, the symmetric (νs) and asymmetric (νas) CH2 stretching bands are found at lower wavenumbers (around 2850 cm-1 and 2920 cm-1, respectively). mdpi.com Upon heating through the main phase transition, an increase in gauche conformers leads to a shift of these bands to higher wavenumbers, indicating a more fluid, disordered state. mdpi.comnih.gov

Polarized ATR-FTIR can be used to determine the orientation of different molecular groups within oriented DPPC multibilayers. nih.gov The technique has been used to study the effect of hydration on molecular orientation and to determine the tilt angle of the acyl chains relative to the bilayer normal. nih.gov

Table 3: Key FTIR Vibrational Bands for DPPC Characterization

Wavenumber (cm-1) Assignment Structural Information
~2920 CH2 asymmetric stretching (νas) Acyl chain order/fluidity mdpi.com
~2850 CH2 symmetric stretching (νs) Acyl chain order/fluidity mdpi.com
~1243 PO2- antisymmetric stretching (νas) Headgroup conformation/hydration acs.org

Raman spectroscopy is a complementary vibrational technique to FTIR that provides detailed information about the conformational order of DL-DPPC acyl chains. The C-C and C-H stretching regions of the Raman spectrum are particularly informative.

The ratio of the intensities of specific Raman bands, such as the I2930/I2850 ratio, can be used as a measure of the intermolecular chain coupling and lateral packing density. nih.gov The C-C skeletal stretching modes in the 1000-1150 cm-1 region are sensitive to the population of trans and gauche conformers along the acyl chains. conicet.gov.ar Polarized Raman spectroscopy on oriented DPPC samples allows for the determination of the tilt angle of the hydrocarbon chains. aip.org Tip-Enhanced Raman Spectroscopy (TERS) has been used to achieve nanoscale chemical imaging of supported DPPC monolayers, revealing molecular disorder and the presence of nanoscale holes within the film. nih.gov

Sum Frequency Generation (SFG) is a surface-specific nonlinear optical spectroscopy that is exquisitely sensitive to the molecular structure and orientation at interfaces. It has been extensively used to study DPPC monolayers at the air-water interface. uva.nl

SFG spectra of the C-H stretching region provide information about the ordering of the terminal methyl (CH3) groups and the methylene (CH2) groups of the acyl chains. researchgate.net In a well-ordered DPPC monolayer, strong signals from the CH3 groups and weak signals from the CH2 groups are observed, indicating that the acyl chains are in a predominantly all-trans conformation. researchgate.net SFG has been used to investigate the chiral structure of DPPC monolayers, revealing that achiral CH3 and CH2 groups can form chiral superstructures at the interface. aip.org The technique is also highly sensitive to the interfacial water structure, which is affected by the binding of nanoparticles or other molecules to the lipid monolayer. uva.nl

Raman Spectroscopy

Microscopy and Imaging Techniques

Microscopy and imaging techniques are indispensable tools for the direct visualization and characterization of DL-Dipalmitoyllecithin (DPPC) assemblies. These methods provide high-resolution information on the morphology, topography, and structural organization of DPPC in various forms, such as monolayers, bilayers, and vesicles.

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical images of surfaces at the nanoscale. wikipedia.org It is particularly valuable for studying DPPC systems because it can be operated in liquid environments, allowing for the investigation of lipid bilayers under physiologically relevant conditions. nih.gov AFM does not require conductive samples and can provide quantitative data on surface roughness and topography. icmab.es

In the context of DPPC, AFM is used to:

Image the topography of supported lipid bilayers: AFM can visualize the surface of DPPC bilayers with nanometer resolution, revealing details about their phase behavior. nih.gov For instance, at temperatures below the main phase transition temperature (Tm) of approximately 41°C, DPPC exists in a more ordered gel phase. Above this temperature, it transitions to a disordered liquid-crystalline phase. wikipedia.org AFM can distinguish between these phases, as the gel phase domains are thicker than the fluid phase domains. acs.org

Investigate phase separation: In mixed lipid systems containing DPPC, AFM can map the lateral organization of different lipid domains. This is crucial for understanding how other molecules, like cholesterol, influence the structure of DPPC membranes. researchgate.net

Measure mechanical properties: Through a technique called force spectroscopy, AFM can probe the mechanical stability of DPPC bilayers. wikipedia.org By measuring the force required for the AFM tip to puncture the bilayer (breakthrough force), researchers can quantify the bilayer's mechanical strength. researchgate.net Studies have shown that factors like the presence of cholesterol can significantly alter the mechanical stability of DPPC bilayers. researchgate.net The load-bearing capacity of the bilayer is also influenced by temperature, with higher fluidity above the phase transition temperature. wikipedia.org

Key Research Findings from AFM Studies:

AFM imaging of mica-supported DPPC bilayers reveals distinct gel and fluid phases during thermal transitions, with height differences typically ranging from 0.5 to 1 nm between the two phases. acs.org

Force spectroscopy studies on gel-phase DPPC bilayers have quantified their mechanical properties. For example, one study measured the Young's modulus of DPPC membranes to be approximately 116 ± 45 MPa at 20°C, indicating they are significantly stiffer than fluid-phase membranes. univ-rennes1.fr

The incorporation of cholesterol into DPPC bilayers has been shown to decrease their mechanical stability in the solid-ordered phase. researchgate.net

Table 1: Mechanical Properties of DPPC Bilayers Determined by AFM

Property Value Conditions Source
Young's Modulus 116 ± 45 MPa 20°C, Gel Phase univ-rennes1.fr
Bilayer Thickness (Gel Phase) ~4.7 ± 0.2 nm - acs.org
Bilayer Thickness (Fluid Phase) ~3.6 ± 0.2 nm - acs.org
Height Difference (Gel vs. Fluid) 0.5 - 1.0 nm During melting transition acs.org

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are powerful techniques for visualizing the morphology of DPPC assemblies, particularly liposomes and vesicles. contractlaboratory.comresearchgate.net While SEM provides detailed information about the surface topography of samples, TEM offers high-resolution images of their internal structure. contractlaboratory.comtechnologynetworks.com

Transmission Electron Microscopy (TEM): In TEM, a beam of electrons is transmitted through an ultrathin sample. contractlaboratory.com This allows for the visualization of the internal structure of DPPC vesicles, such as their lamellarity (number of lipid bilayers). researchgate.net A specialized technique, freeze-fracture TEM (FF-TEM), is particularly useful for studying the morphology of lipid vesicles. nih.gov This method involves rapidly freezing the sample and then fracturing it, which often splits the lipid bilayer, revealing its internal structure. Cryo-TEM, where samples are flash-frozen in a thin layer of ice, is also used to visualize DPPC liposomes in a near-native state. acs.org

Key Research Findings from TEM/SEM Studies:

FF-TEM studies have been instrumental in visualizing the transformation of multilamellar DPPC vesicles into unilamellar vesicles upon sonication. researchgate.netnih.gov

The presence of other molecules, such as ursolic acid, has been shown by FF-TEM and SAXS to disrupt the regular layer packing of multilamellar DPPC vesicles and induce the formation of non-bilayer structures. nih.gov

Cryo-TEM has confirmed the spherical, unilamellar structure of DPPC liposomes prepared by detergent removal methods. acs.org

Table 2: Comparison of SEM and TEM for DPPC Characterization

Feature Scanning Electron Microscopy (SEM) Transmission Electron Microscopy (TEM)
Principle Scans surface with an electron beam Transmits electrons through a thin sample
Information Obtained Surface topography and morphology Internal structure, lamellarity, size, and shape
Resolution High (0.5 to 4 nm) Very high (up to 0.1 nm)
Sample Preparation Can be relatively thick Requires ultrathin sections
Primary Use for DPPC Imaging the surface of larger aggregates Visualizing vesicle internal structure and lamellarity

The study of DPPC monolayers at the air-water interface provides fundamental insights into the behavior of lipids in two dimensions. Epifluorescence microscopy and Brewster Angle Microscopy (BAM) are key techniques for visualizing the structure and phase transitions of these monolayers.

Epifluorescence Microscopy: This technique requires the addition of a small amount of a fluorescent probe to the lipid monolayer. The probe preferentially partitions into one of the lipid phases (e.g., the liquid-expanded phase), allowing for the visualization of different domains. While powerful, a key consideration is that the probe itself might perturb the monolayer structure.

Brewster Angle Microscopy (BAM): BAM is a non-invasive optical technique that allows for the direct visualization of monolayers at the air-water interface without the need for fluorescent labels. parksystems.comirida.es It is based on the principle of the Brewster angle, where p-polarized light incident on a pure air-water interface at a specific angle (approximately 53°) is not reflected. biolinscientific.com When a monolayer is present, it changes the local refractive index, leading to light reflection that can be used to form an image. biolinscientific.com BAM is highly sensitive to changes in film thickness, density, and molecular orientation. researchgate.net

Key Research Findings from BAM Studies:

BAM has been used to visualize the characteristic domain structures of DPPC monolayers during compression on a Langmuir trough. acs.org It can clearly distinguish between the gaseous, liquid-expanded (LE), and liquid-condensed (LC) phases. nih.gov

Studies have shown that the presence of substances like dimethylsulfoxide (DMSO) in the subphase can significantly alter the morphology of DPPC monolayers, causing the formation of larger, more condensed domains at lower surface pressures than on a pure water subphase. acs.orgnih.gov

BAM imaging has revealed that divalent cations like Ca²⁺ and Mg²⁺ can condense fatty acid monolayers, inducing more ordered acyl chains. mdpi.com

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) for Morphology

Scattering Techniques

Scattering techniques are powerful non-invasive methods used to determine the size, shape, and structural organization of particles in solution. For DPPC systems, Dynamic Light Scattering and Small Angle X-ray Scattering are particularly informative.

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a widely used technique for measuring the size distribution of particles in suspension, such as DPPC liposomes. news-medical.net The technique works by illuminating the sample with a laser and analyzing the time-dependent fluctuations in the intensity of scattered light. harvard.edu These fluctuations are caused by the Brownian motion of the particles; smaller particles move faster, causing more rapid fluctuations in scattered light intensity. news-medical.net By analyzing these fluctuations, the hydrodynamic radius (Rh) of the particles can be determined. harvard.edu

DLS instruments can also be used to measure the zeta potential of particles. researchgate.net Zeta potential is a measure of the magnitude of the electrostatic charge on the surface of the particles and is a key indicator of the stability of colloidal dispersions. nih.gov

Key Research Findings from DLS Studies:

DLS is routinely used to determine the average hydrodynamic diameter and size distribution of DPPC liposome (B1194612) preparations. univ-rennes1.fr For example, one study reported a mean hydrodynamic diameter of 132 ± 73 nm for a preparation of DPPC liposomes. univ-rennes1.fr

The technique is sensitive to changes in liposome size as a function of temperature, allowing for the study of phase transitions. nih.gov

DLS is critical for quality control in the preparation of liposomes, ensuring that they are within a desired size range and have a narrow size distribution (low polydispersity index, PDI). news-medical.netnih.gov

Table 3: Typical Parameters Measured by DLS for DPPC Liposomes

Parameter Description Typical Application Source
Hydrodynamic Diameter (Dh) The diameter of a hypothetical sphere that diffuses at the same rate as the particle being measured. Determining the average size of liposomes. univ-rennes1.frnih.gov
Polydispersity Index (PDI) A measure of the broadness of the size distribution. Assessing the homogeneity of the liposome population. acs.org
Zeta Potential (ζ) A measure of the surface charge of the particles. Evaluating the stability of the liposome suspension against aggregation. researchgate.netnih.gov

Small Angle X-ray Scattering (SAXS) is a technique that provides structural information about materials on the nanometer to micrometer scale. mdpi.com It is particularly well-suited for characterizing the structure of DPPC vesicles in solution. researchgate.net By measuring the intensity of X-rays scattered at very small angles from a sample, SAXS can reveal information about the size, shape, and internal structure of the scattering particles. sesame.org.jo

For DPPC liposomes, SAXS can be used to determine:

Lamellarity: The number of lipid bilayers in a vesicle. The scattering pattern of multilamellar vesicles (MLVs) shows a series of sharp Bragg peaks, whereas unilamellar vesicles (ULVs) exhibit a broad form factor. researchgate.net

Bilayer Thickness: The thickness of the DPPC bilayer can be derived from the analysis of the SAXS curve. xenocs.com

Phase Behavior: Combined with Wide Angle X-ray Scattering (WAXS), SAXS can provide information on the packing of the lipid acyl chains, allowing for the determination of the lipid phase (e.g., gel, ripple, or liquid-crystalline). xenocs.com

Key Research Findings from SAXS Studies:

Time-resolved SAXS experiments have been used to monitor the structural transformation of DPPC from MLVs to ULVs during processes like sonication, showing the disappearance of Bragg peaks and the emergence of a single bilayer form factor. researchgate.netnih.gov

SAXS studies have shown that the size of liposomes can be influenced by the concentration of DPPC, with higher concentrations leading to the formation of larger vesicles. xenocs.com

The technique has been used to evidence the formation of non-bilayer structures (e.g., cubic or hexagonal phases) in DPPC systems when interacting with certain molecules. nih.gov

Dynamic Light Scattering (DLS) for Size and Zeta Potential Determination

Computational and Simulation Approaches in the Study of this compound Systems

Computational and simulation methodologies have become indispensable tools for investigating the complex behavior of this compound (DPPC) systems at a molecular level. These approaches provide insights into the structural dynamics, phase behavior, and intermolecular interactions that are often difficult to obtain through experimental techniques alone.

Molecular Dynamics (MD) Simulations of Bilayers and Interactions

Molecular dynamics (MD) simulations offer a "computational microscope" to visualize the structure and function of DPPC bilayers. nih.gov These simulations track the movement of individual atoms or groups of atoms over time, providing a detailed picture of the bilayer's properties and its interactions with other molecules.

Researchers have extensively used MD simulations to study fully hydrated DPPC bilayers. nih.govresearchgate.net These simulations have been instrumental in determining key structural properties such as the area per lipid and bilayer thickness, with results showing good agreement with experimental data. nih.govacs.org For instance, simulations have calculated the average area per lipid to be approximately 0.64 nm², a value consistent with experimental findings. nih.gov The thickness of the DPPC bilayer, measured as the distance between the phosphate groups in the two leaflets, has been simulated to be around 38.0 Å, which also aligns well with experimental values. nih.gov

MD simulations have also been crucial in understanding the influence of various factors on bilayer properties. For example, studies have shown that truncating electrostatic interactions in simulations can lead to significant artifacts, such as an artificial ordering of acyl chains and a decrease in the area per lipid. nih.gov The choice of water model, such as SPC versus SPC/E, has also been shown to affect the simulated area per headgroup and the width of the bilayer interface. researchgate.net

Furthermore, MD simulations have been employed to investigate the interactions between DPPC bilayers and other molecules, such as lignin (B12514952) dimers, cholesterol, and the drug quercetin (B1663063). researchgate.netacs.orgresearchgate.net These studies provide insights into how these molecules partition into the bilayer and affect its phase transition behavior and structural organization. acs.orgresearchgate.net For example, simulations have revealed that quercetin tends to form hydrogen bonds with the acyl group in the polar head region of the DPPC bilayer. researchgate.net

Coarse-Grained (CG) Models for Large-Scale Simulations

While all-atom MD simulations provide high-resolution details, they are computationally expensive and limited to relatively small systems and short timescales. libretexts.org Coarse-grained (CG) models address this limitation by grouping several atoms into a single "bead," reducing the number of degrees of freedom and allowing for simulations of larger systems over longer timescales. libretexts.orgresearchgate.net This approach enables the study of processes like membrane self-assembly and the formation of large-scale structures. nih.govnih.gov

Several CG models have been developed and applied to DPPC systems, with the MARTINI force field being one of the most popular. researchgate.netresearchgate.net These models have been shown to successfully reproduce many key properties of DPPC bilayers, including the area per lipid, bilayer thickness, and bending modulus. researchgate.netrsc.org For example, one CG model demonstrated the spontaneous assembly of a 256-lipid DPPC bilayer in less than four CPU hours, a significant speed-up compared to all-atom simulations. nih.gov The resulting bilayer had an area per lipid within 2% of the experimental value and a thickness within 5-7% of the experimental value. nih.gov

CG simulations have been instrumental in studying the phase behavior of lipid mixtures containing DPPC, such as those with cholesterol. researchgate.netaps.org They have also been used to investigate the adsorption of polyelectrolyte complexes onto DPPC bilayers and the interactions of proteins with membranes. nih.govrsc.org These large-scale simulations have revealed phenomena such as the formation of gel-like nanodomains within larger cholesterol-rich domains. aps.orgarxiv.org However, it is important to note that different CG models may have varying levels of success in capturing all structural and thermodynamic properties of different lipid phases. researchgate.net

Lattice Models for Phase Behavior Prediction

Lattice models offer a simplified, grid-based approach to studying the collective behavior and phase transitions of lipid systems. nih.gov In these models, molecules or parts of molecules are confined to the sites of a lattice, and their interactions are defined by a set of rules. This simplification allows for the efficient exploration of phase space and the prediction of phase diagrams. aps.orgarxiv.org

Lattice models have been successfully applied to study the effects of intrinsic membrane proteins on the thermodynamic properties of lipid bilayers. nih.gov These models, which consider nearest-neighbor van der Waals and steric interactions, can predict changes in the gel-to-fluid melting temperature and transition enthalpy. nih.gov They have also been used to investigate the phase behavior of DPPC and cholesterol mixtures, capturing the formation of liquid-ordered (Lo) and liquid-disordered (Ld) domains. aps.orgarxiv.org

A key advantage of lattice models is their ability to simulate large systems over long timescales, revealing macroscopic behavior that is inaccessible to more detailed models. aps.orgarxiv.org For instance, simulations of thousands of lipid and cholesterol molecules using a minimal lattice model have shown excellent agreement with the experimental phase diagram of the system. aps.orgarxiv.org These simulations can also provide insights into the morphologies and dynamics of domains. aps.orgarxiv.org Some advanced lattice models even incorporate empty sites to facilitate the study of lipid diffusion in different phases. aps.org

Thermodynamic Modeling of Intermolecular Interactions

Thermodynamic modeling provides a quantitative framework for understanding the forces and energy changes that govern the behavior of DPPC systems. These models often complement experimental techniques like differential scanning calorimetry (DSC), which measures the heat changes associated with phase transitions. tandfonline.comtandfonline.comresearchgate.net

By analyzing the effects of various additives on the phase transition of DPPC bilayers, researchers can infer details about the intermolecular interactions at play. tandfonline.comtandfonline.com For example, studies have shown that local anesthetics can significantly decrease the main transition temperature of DPPC dispersions, indicating their incorporation into the bilayer. tandfonline.comtandfonline.com Thermodynamic models based on regular solution theory can be used to simulate heat capacity curves and construct phase diagrams, providing nonideality parameters that describe the mixing behavior of lipids in different phases. researchgate.net

Thermodynamic modeling has also been used to investigate the energetics of membrane deformation and the role of polar interactions at the membrane surface. acs.org By studying the effects of dipole potential modifiers on the phase transition of dimyristoylphosphatidylcholine (B1235183) (DMPC) membranes, researchers have gained insights into the energetic costs of membrane bending. acs.org Furthermore, models have been developed to describe the equation-of-state of DPPC bilayers, partitioning the free energy into components such as lipid-water contact energy, conformational entropy of the lipid tails, and electrostatic interactions. nih.gov These models help to quantitatively analyze the forces that determine the structure and properties of the bilayer.

Emerging Research Areas and Future Directions in Dl Dipalmitoyllecithin Science

Integration of DPPC Systems with Advanced Nanotechnologies

The unique self-assembly properties of DL-Dipalmitoyllecithin (DPPC) make it a prime candidate for integration with a variety of advanced nanomaterials, leading to novel hybrid systems with applications in biosensing and drug delivery.

Graphene-Based Systems: The interaction between DPPC and graphene has been a subject of significant research. Molecular dynamics simulations have shown that graphene can readily penetrate a DPPC bilayer. frontiersin.org This integration is being explored for the development of biosensors and drug delivery platforms. nih.gov For instance, few-layer graphene microsheets dispersed with DPPC have been studied for their interaction with various cell types, including macrophages and lung epithelial cells. pnas.org The formation of a protein corona on graphene surfaces, influenced by factors like DPPC, plays a crucial role in the biocompatibility and cellular uptake of these nanomaterials. frontiersin.org Studies have also investigated the mechanical properties of graphene/phospholipid nanocomposites, revealing that the adhesion between bilayer graphene and DPPC molecules increases during nanoindentation. nih.gov

Carbon Nanotubes (CNTs): DPPC has been used to functionalize CNTs, enhancing their biocompatibility and enabling their use as drug delivery vehicles. beilstein-journals.orgnih.gov The self-assembly of DPPC around CNTs is influenced by the nanotube's diameter and the concentration of the lipid. mdpi.com These hybrid structures, sometimes referred to as liposome-CNT conjugates, have shown potential for delivering anticancer drugs. eie.gr Dissipative particle dynamics simulations have been employed to study the supramolecular self-assembly of DPPC on CNT surfaces, providing insights into the formation of these nanocomposites. mdpi.com

Quantum Dots (QDs): While direct integration of DPPC with quantum dots is an emerging area, the broader concept of using lipid-based structures to encapsulate or functionalize QDs for biomedical applications is well-established. The lipid coating, for which DPPC is a suitable candidate, can improve the stability and biocompatibility of QDs, and facilitate their use in imaging and sensing.

Table 1: Overview of DPPC Integration with Advanced Nanotechnologies

NanomaterialKey Findings from Integration with DPPCPotential Applications
Graphene Spontaneous penetration into DPPC bilayers. frontiersin.org Increased adhesion under mechanical stress. nih.govBiosensors, nih.gov Drug Delivery, nih.gov Bioimaging. pnas.org
Carbon Nanotubes (CNTs) Forms stable hybrid structures. mdpi.com Enhances biocompatibility of CNTs. beilstein-journals.orgDrug Delivery (e.g., anticancer drugs), nih.goveie.gr Nanomaterials Design. mdpi.com
Quantum Dots (QDs) Lipid coatings improve stability and biocompatibility.Bioimaging, Sensing.

Multiscale Modeling of DPPC Systems for Complex Biological Phenomena

To comprehend the intricate behaviors of DPPC in biological systems, researchers are increasingly turning to multiscale modeling, which combines different levels of simulation detail to bridge the gap between molecular interactions and macroscopic phenomena. unifr.ch This approach allows for the investigation of processes that occur over a wide range of time and length scales. rsc.org

Coarse-Grained (CG) and Atomistic (AT) Simulations: Molecular dynamics (MD) simulations are a powerful tool for studying DPPC bilayers. nih.gov Coarse-grained models, such as the MARTINI force field, simplify the system by grouping atoms into single particles, which enables simulations of larger systems over longer timescales. rsc.org This has been instrumental in studying phenomena like membrane fusion, budding, and phase separation in mixed lipid systems containing DPPC. nih.govnih.gov Atomistic simulations, while more computationally demanding, provide a higher level of detail about the interactions between individual atoms. acs.orgnih.gov These have been used to investigate the structural and dynamic properties of DPPC bilayers, including area per lipid, membrane thickness, and the influence of other molecules like cholesterol. nih.govacs.org

Bridging Scales: The power of multiscale modeling lies in its ability to connect these different levels of description. For example, a new intermediate resolution model called LIME was developed using data from atomistic simulations to create a coarse-grained model that can simulate the spontaneous assembly of a DPPC bilayer. nih.gov This approach has been used to study the phase transitions of DPPC membranes under various conditions, such as lateral pressure and stretching, which can induce phenomena like buckling and rupture. preprints.orgmdpi.com By combining coarse-grained and atomistic simulations, researchers can gain insights into how the properties of individual DPPC molecules give rise to the collective behavior of the membrane. nih.gov

Table 2: Comparison of Simulation Techniques for DPPC Systems

Simulation TechniqueLevel of DetailTypical System SizeTypical TimescaleKey Applications for DPPC
Atomistic (AT) High (individual atoms)~10^5 atomsNanoseconds (ns)Detailed structural properties, nih.gov lipid-drug interactions. acs.org
Coarse-Grained (CG) Low (groups of atoms)>10^5 atomsMicroseconds (µs) and beyondLarge-scale phenomena (phase separation, nih.gov vesicle formation). nih.gov
Multiscale Variable (combines AT and CG)VariesVariesBridging molecular interactions to macroscopic behavior. unifr.ch

Bio-inspired Materials and Devices Utilizing DPPC Self-Assembly

The ability of DPPC to spontaneously form ordered structures, such as bilayers and vesicles, is being harnessed to create a new generation of bio-inspired materials and devices. These systems mimic biological membranes and offer novel functionalities for a range of applications.

Biosensors: DPPC-based membranes are a key component in many biosensors. nih.gov They can be supported on various surfaces, such as gold electrodes or glass filters, to create stable platforms for detecting a wide array of analytes, including toxins, proteins, and pathogens. nih.govmdpi.com The principle behind these biosensors often relies on detecting changes in the physical properties of the DPPC membrane—such as its phase transition temperature or electrical impedance—upon interaction with the target analyte. For instance, the presence of certain toxins can alter the fluidity of a DPPC film, a change that can be measured to provide a detection signal. nih.gov Supported lipid monolayers (SLMs) made of DPPC are of particular interest for developing highly sensitive and specific nanometric biosensors. aip.org

Drug Delivery Systems: DPPC liposomes are well-established as effective carriers for drug delivery. Their biocompatibility and ability to encapsulate both hydrophilic and hydrophobic drugs make them versatile vehicles. Research continues to explore ways to enhance the functionality of these liposomes, for example, by incorporating other lipids or polymers to control drug release and target specific tissues. The interaction of drugs with the DPPC bilayer is a critical area of study, as it influences the stability and release characteristics of the formulation. demetzoslab.gr

Table 3: Applications of DPPC-Based Bio-inspired Materials

ApplicationPrinciple of OperationExamples of Analytes/Drugs
Biosensors Detection of changes in membrane properties (e.g., fluidity, phase transition). nih.govCholera toxin, nih.gov urea, nih.gov various pathogens. nih.gov
Drug Delivery Encapsulation of therapeutic agents within liposomes for targeted release. demetzoslab.grAnticancer drugs (e.g., vinblastine), demetzoslab.gr antibiotics.

Role of DPPC in Mechanotransduction Mechanisms in Model Systems

Mechanotransduction, the process by which cells convert mechanical stimuli into biochemical signals, is crucial for many physiological functions. numberanalytics.com DPPC plays a significant role in model systems used to study these mechanisms, particularly in relation to lipid rafts and membrane viscosity.

Lipid Rafts as Mechanosensors: Lipid rafts are specialized microdomains within cell membranes that are often enriched in cholesterol and sphingolipids, but model systems frequently use DPPC to mimic the ordered lipid environment. nih.gov Research suggests that the mechanical disruption of these ordered domains can act as a mechanosensor. nih.govnih.gov For example, mechanical force can cause enzymes like phospholipase D to move out of lipid rafts, leading to their activation and the generation of downstream signals. nih.gov This provides a fast, non-tension-based mechanism for mechanotransduction. nih.gov

Membrane Viscosity and Cellular Response: The viscosity of the lipid bilayer, which can be modulated by the lipid composition (e.g., using fluid-phase DOPC versus gel-phase DPPC), has a significant effect on cellular mechanotransduction. pnas.org Studies using DPPC-based supported lipid bilayers have shown that higher membrane viscosity leads to increased cell spreading and the formation of well-defined stress fibers. pnas.org This is explained by the molecular clutch model, where higher viscosity provides greater resistance to the forces exerted by the cell, thereby influencing the behavior of mechanotransduction proteins and downstream gene expression. pnas.org The mechanical properties of DPPC bilayers, such as their resilience to stress, are also under investigation to better understand their role in these processes. acs.org

Exploration of DPPC Analogues for Modulating Biophysical Properties

To fine-tune the properties of lipid membranes for specific applications, researchers are exploring a variety of synthetic and naturally-derived analogues of DPPC. By modifying the structure of the lipid, it is possible to alter its biophysical characteristics, such as phase transition temperature, packing density, and resistance to enzymatic degradation.

Modifying Headgroups and Tails: Changes to either the headgroup or the acyl tails of the lecithin (B1663433) molecule can have profound effects on membrane properties. For example, replacing the ester linkages with ether linkages, as in dihexadecylphosphatidylcholine (DEPC), creates an analogue that is resistant to phospholipase A2, an enzyme implicated in certain lung injuries. nih.gov Studies have shown that surfactants containing DEPC can be as effective as those with DPPC in improving lung function in animal models. nih.gov Other modifications, such as the introduction of a carba-analogue of α-tocopherol into DPPC membranes, have been shown to fluidize the bilayer and lower its main phase transition temperature. mdpi.com

Synthetic Peptides and Other Molecules: The biophysical properties of DPPC membranes can also be modulated by incorporating other molecules, such as synthetic peptides. nih.gov For instance, the addition of a synthetic 24-residue amphipathic α-helical peptide to DPPC has been shown to create an effective synthetic lung surfactant. nih.gov Similarly, the interaction of antibiotics like levofloxacin (B1675101) and clarithromycin (B1669154) with DPPC monolayers can alter the thickness and packing of the lipid tails. nih.gov These studies provide valuable insights into how the properties of DPPC membranes can be tailored for therapeutic purposes.

Table 4: Examples of DPPC Analogues and their Effects on Biophysical Properties

Analogue/ModifierStructural ModificationEffect on DPPC Membrane PropertiesReference
Dihexadecylphosphatidylcholine (DEPC) Ester linkages replaced with ether linkages.Increased resistance to phospholipase A2. nih.gov
1-Carba-α-tocopherol Incorporated into the DPPC bilayer.Fluidizes the membrane, lowers phase transition temperature. mdpi.com
Synthetic Amphipathic Peptide (18As) Added to DPPC mixture.Forms a surface-active mixture, effective as a lung surfactant. nih.gov
Levofloxacin/Clarithromycin Interacts with DPPC monolayer.Increases thickness of acyl tails, reduces tail tilt. nih.gov
1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) One saturated tail replaced with an unsaturated tail.Lowers phase transition temperature, increases membrane fluidity. physiology.org
Dihexadecylphosphonotidylcholine (DEPnC) Phosphonate group instead of phosphate (B84403).Resistant to phospholipase A2. nih.gov

Conclusion

Synthesis of Key Findings in DPPC Research

DL-Dipalmitoyllecithin (DPPC) has been extensively characterized as a fundamental component in membrane biophysics and a versatile tool in drug delivery. Research has firmly established its physicochemical properties, including its distinct phase transition behavior, which is central to its applications. nih.govnih.gov The ability of DPPC to form stable liposomes and Langmuir-Blodgett films has made it an invaluable model system for studying biological membranes. biocompare.comcdnsciencepub.comscirp.org In the realm of drug delivery, DPPC is a key ingredient in thermosensitive liposomes, enabling triggered drug release at specific temperatures. nih.gov Analytical techniques such as DSC, FTIR, and AFM have been instrumental in elucidating the structure, dynamics, and interactions of DPPC in various systems. cdnsciencepub.comscirp.orgnih.gov

Outstanding Challenges and Promising Avenues for Future Investigation

Despite the wealth of knowledge, several challenges and exciting research directions remain. A significant challenge in drug delivery is improving the in vivo stability and targeting efficiency of DPPC-based liposomes. nih.gov Future investigations could focus on developing novel hybrid systems that combine DPPC liposomes with other targeting moieties or carrier systems to enhance their therapeutic index. oup.com

In membrane biophysics, there is a continuing need to understand the complex interactions between DPPC and other membrane components, such as a wider variety of proteins and other lipid species, to create more realistic models of cellular membranes. acs.org Advanced computational modeling and simulation techniques, in conjunction with experimental approaches, will be crucial in this endeavor. royalsocietypublishing.orgmdpi.com

Furthermore, exploring the influence of the local microenvironment, such as pH and ionic strength, on the phase behavior and drug release properties of DPPC-based systems warrants further investigation. jst.go.jp The development of new analytical methods with higher spatial and temporal resolution will undoubtedly open up new avenues for probing the intricate dynamics of DPPC-containing membranes. asme.org

Q & A

Basic: What experimental techniques are essential for characterizing the purity and structural integrity of DL-Dipalmitoyllecithin in synthetic preparations?

Methodological Answer:
To ensure purity and structural fidelity, employ a combination of:

  • Thin-Layer Chromatography (TLC): Validate homogeneity using solvent systems like chloroform-methanol-water (65:25:4) and compare Rf values against standards .
  • Nuclear Magnetic Resonance (NMR): Use 1^1H and 13^{13}C NMR to confirm the presence of palmitoyl chains and the glycerol-phosphate-choline backbone. Integrate peak areas to quantify residual solvents or side products .
  • Mass Spectrometry (MS): High-resolution MS (e.g., ESI-MS) ensures accurate molecular weight matching and detects trace impurities (<1%) .

Basic: How can researchers optimize solvent systems for this compound synthesis to minimize acyl chain migration or hydrolysis?

Methodological Answer:

  • Solvent Selection: Use anhydrous chloroform or dichloromethane to reduce water-induced hydrolysis. Avoid polar aprotic solvents like DMF, which may promote acyl migration .
  • Temperature Control: Maintain reaction temperatures below 40°C to prevent thermal degradation. Monitor pH (neutral to slightly basic) to stabilize the phosphate group .
  • Real-Time Monitoring: Employ inline FTIR or HPLC to track reaction progress and terminate before side reactions dominate .

Advanced: How should researchers address contradictions in reported phase behavior of this compound bilayers across temperature gradients?

Methodological Answer:

  • Systematic Meta-Analysis: Aggregate data from differential scanning calorimetry (DSC) and X-ray diffraction studies. Stratify results by hydration levels (e.g., 10% vs. 50% water content) and sample preparation methods (e.g., sonication vs. extrusion) .
  • Controlled Replication: Reproduce conflicting experiments under identical conditions (e.g., buffer composition, heating rates) to isolate variables. Use statistical tools (ANOVA, Bayesian inference) to quantify uncertainty .
  • Molecular Dynamics (MD) Simulations: Validate experimental findings by modeling bilayer dynamics under varying temperatures and hydration states .

Advanced: What strategies are effective for isolating this compound from biological matrices without disrupting its native conformation?

Methodological Answer:

  • Extraction Protocol: Use a chloroform-methanol (2:1) Folch extraction with 0.01% butylated hydroxytoluene (BHT) to prevent oxidation. Centrifuge at 4°C to separate phases and retain the organic layer .
  • Chromatographic Purification: Employ silica gel column chromatography with gradient elution (hexane to ethyl acetate) to separate phospholipids from neutral lipids. Confirm fractions via TLC-MS .
  • Cryopreservation: Store purified samples under argon at -80°C in amber vials to avoid light- or oxygen-induced degradation .

Basic: How can researchers validate the reproducibility of this compound-based vesicle formation protocols?

Methodological Answer:

  • Standardized Protocols: Document all parameters (e.g., lipid concentration, sonication time, buffer ionic strength) in supplemental materials. Use particle size analyzers (DLS) to quantify vesicle diameter and polydispersity .
  • Interlab Comparisons: Share samples with collaborating labs for cross-validation. Apply Cohen’s kappa coefficient to assess agreement in vesicle morphology (e.g., unilamellar vs. multilamellar) .

Advanced: What computational tools are suitable for modeling this compound interactions with membrane proteins?

Methodological Answer:

  • Coarse-Grained MD Simulations: Use Martini force fields to simulate lipid-protein interactions over microsecond timescales. Validate against experimental data (e.g., FRET or fluorescence quenching) .
  • Free Energy Calculations: Apply umbrella sampling or metadynamics to quantify binding affinities between this compound and transmembrane domains .
  • Machine Learning: Train models on lipid-protein interaction datasets to predict binding hotspots or conformational changes .

Basic: What criteria should guide the formulation of research questions on this compound’s role in pulmonary surfactant dysfunction?

Methodological Answer:

  • FINER Framework: Ensure questions are Feasible (e.g., accessible animal models), Interesting (mechanistic insights into surfactant collapse), Novel (unexplored oxidative damage pathways), Ethical (IRB-approved protocols), and Relevant (clinical implications for respiratory distress) .
  • PICO Structure: Define Population (e.g., preterm infants), Intervention (this compound supplementation), Comparison (synthetic vs. natural surfactants), Outcome (lung compliance metrics) .

Advanced: How can researchers reconcile discrepancies in this compound’s critical micellar concentration (CMC) values reported in literature?

Methodological Answer:

  • Method Harmonization: Standardize CMC measurement techniques (e.g., pyrene fluorescence vs. surface tension). Control for temperature, ionic strength, and solvent purity .
  • Error Propagation Analysis: Quantify uncertainty sources (e.g., instrument calibration, sample handling) using Monte Carlo simulations .
  • Collaborative Databases: Contribute raw data to open-access repositories (e.g., Zenodo) for meta-regression analyses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
DL-Dipalmitoyllecithin
Reactant of Route 2
Reactant of Route 2
DL-Dipalmitoyllecithin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.